T5342126
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN3O3/c1-5-31-22-10-12-23(13-11-22)32-17-21(30)15-28(4)16-24-18(2)27-29(19(24)3)14-20-8-6-7-9-25(20)26/h6-13,21,30H,5,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKIJOWYTBNPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(CN(C)CC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T5342126 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of T5342126
Introduction
This compound is a small-molecule inhibitor identified through virtual screening as a disruptor of the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key pattern recognition receptor of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators. Consequently, antagonists of TLR4, such as this compound, are of significant interest for their potential therapeutic applications in inflammatory and immune-related disorders. This guide provides a detailed overview of the mechanism of action of this compound, including its molecular target, downstream effects, and supporting experimental data.
Core Mechanism of Action: Disruption of the TLR4-MD-2 Complex
The primary mechanism of action of this compound is the inhibition of TLR4 signaling through the disruption of the TLR4-MD-2 protein-protein interaction.[1] MD-2 is a co-receptor that binds to LPS and subsequently associates with TLR4 to induce its dimerization and initiate downstream signaling. This compound competitively binds to a site on the TLR4 surface that is recognized by MD-2, thereby preventing the formation of the active TLR4-MD-2-LPS complex.[1]
Quantitative In Vitro Activity
The inhibitory effect of this compound on TLR4 signaling has been quantified in various cell-based assays. The compound has been shown to reduce the LPS-induced production of nitric oxide (NO) and several pro-inflammatory cytokines.[2]
| Parameter | Cell Type | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 cells | 27.8 | [2] |
| Interleukin-8 (IL-8) Production | Human whole blood | 110.5 | [2] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Human whole blood | 315.6 | [2] |
| Interleukin-6 (IL-6) Production | Human whole blood | 318.4 | [2] |
Experimental Protocols
In Vitro Inhibition of NO and Cytokine Production
Cell Culture and Treatment:
-
RAW 264.7 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Human whole blood: Freshly drawn from healthy volunteers and collected in heparinized tubes.
Experimental Procedure:
-
Cells or whole blood are pre-incubated with varying concentrations of this compound for 1 hour.
-
LPS (e.g., from E. coli O111:B4) is added to a final concentration of 1 µg/mL to stimulate TLR4.
-
The cells are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Supernatants are collected for analysis.
Measurement of NO and Cytokines:
-
Nitric Oxide (NO): Measured indirectly by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokines (IL-6, IL-8, TNF-α): Measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
In Vivo Studies: Modulation of Ethanol-Drinking Behavior
This compound has been investigated for its effects on ethanol (B145695) consumption and neuroinflammation in mouse models of alcohol dependence.[3][4]
Experimental Model:
-
Two-bottle choice-chronic ethanol intermittent vapor exposure (2BC-CIE) paradigm: This model is used to induce ethanol dependence in mice.
Treatment and Observations:
-
This compound was administered intraperitoneally (i.p.) at a dose of 57 mg/kg or 82 mg/kg for 14 days.[2][3]
-
Treatment with this compound resulted in a decrease in ethanol drinking in both ethanol-dependent and non-dependent mice.[3][4]
-
The compound also reduced the density of Iba-1, a marker of microglial activation, in the central nucleus of the amygdala (CeA) of both ethanol-dependent and non-dependent mice.[2][3]
-
It is important to note that this compound also exhibited some non-specific effects, including decreased locomotor activity, saccharine intake, and body core temperature.[3][4]
Signaling Pathway
The downstream signaling pathway of TLR4 involves the recruitment of adaptor proteins, primarily MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3. These transcription factors then induce the expression of pro-inflammatory genes. By preventing the initial TLR4-MD-2 interaction, this compound effectively blocks this entire cascade.
Conclusion
This compound is a potent and selective antagonist of TLR4. Its mechanism of action is centered on the disruption of the essential protein-protein interaction between TLR4 and its co-receptor MD-2. This action effectively abrogates the downstream signaling cascade that leads to the production of key mediators of inflammation. The in vitro and in vivo data support its role as an inhibitor of TLR4-mediated inflammatory responses. While it shows promise, further investigation into its non-specific effects is warranted for its potential therapeutic development.
References
An In-Depth Technical Guide to the Interaction of T5342126 with the TLR4-MD-2 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD-2), is a critical component of the innate immune system responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of the TLR4 signaling pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the small-molecule inhibitor T5342126 and its interaction with the TLR4-MD-2 complex. We will delve into the mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for studying this interaction, and visualize the relevant signaling pathways and experimental workflows.
Introduction to the TLR4-MD-2 Complex and this compound
The TLR4-MD-2 complex is the primary sensor for LPS, a potent initiator of the inflammatory cascade.[1][2] The binding of LPS to MD-2 induces a conformational change in the TLR4-MD-2 complex, leading to its dimerization and the initiation of downstream signaling.[2] This signaling cascade proceeds through two major pathways: the MyD88-dependent pathway, which rapidly induces the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which leads to the production of type I interferons and other inflammatory mediators.[3][4]
This compound is a small-molecule antagonist of TLR4.[1][5] It has been identified as a disruptor of the TLR4-MD-2 interaction, thereby inhibiting LPS-induced signaling.[6] The chemical structure of this compound is provided below.
Chemical Structure of this compound [6]
Mechanism of Action
This compound is predicted to exert its inhibitory effect by competing with MD-2 for binding to TLR4.[6] By occupying the MD-2 binding site on TLR4, this compound prevents the formation of a functional TLR4-MD-2 signaling complex, thus blocking the initiation of the downstream inflammatory cascade upon LPS stimulation.[6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line/System | Inhibited Substance | IC50 (µM) | Reference |
| RAW 264.7 cells | Nitric Oxide (NO) | 27.8 | [1][5] |
| Isolated human whole blood | Interleukin-8 (IL-8) | 110.5 | [1][5] |
| Isolated human whole blood | Tumor Necrosis Factor-alpha (TNF-α) | 315.6 | [1][5] |
| Isolated human whole blood | Interleukin-6 (IL-6) | 318.4 | [1][5] |
Table 2: In Vivo Effects of this compound
| Animal Model | Effect | Dosage | Reference |
| Ethanol-dependent mice | Reduces ethanol (B145695) intake and microglial activation | 82 mg/kg | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the TLR4-MD-2 complex.
Co-Immunoprecipitation to Assess TLR4-MD-2 Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between TLR4 and MD-2.
Materials:
-
Cell line expressing TLR4 and MD-2 (e.g., CT26.WT cells)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-TLR4 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-MD2 antibody for Western blotting
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Pre-treat cells with the desired concentrations of this compound or vehicle control for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) for 15 minutes to induce TLR4-MD-2 complex formation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cell lysis buffer on ice for 30 minutes.
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-TLR4 antibody at 4°C overnight with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 4 hours at 4°C to precipitate the antibody-protein complexes.[2]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-MD2 antibody to detect the amount of MD-2 that was co-immunoprecipitated with TLR4.
-
Use an antibody against TLR4 as a loading control for the immunoprecipitated protein.
-
HEK-Blue™ hTLR4 Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on TLR4-mediated NF-κB activation.[7]
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
LPS (e.g., LPS-EK Ultrapure, InvivoGen)
-
96-well plates
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension of ~140,000 cells/mL in a test medium containing 10% heat-inactivated fetal bovine serum.[8]
-
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 20-24 hours.[8]
-
Detection:
-
Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Add 20 µL of the supernatant from the incubated cell plate to the corresponding wells of the detection plate.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the absorbance at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation. Calculate the IC50 of this compound from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the TLR4 signaling pathways and a typical experimental workflow for evaluating this compound.
Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the activity of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the TLR4-MD-2 signaling pathway in various physiological and pathological processes. Its ability to disrupt the TLR4-MD-2 interaction provides a specific mechanism for inhibiting downstream inflammatory responses. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the TLR4-MD-2 interface. Further studies are warranted to determine the precise binding kinetics of this compound and to fully elucidate its differential effects on the MyD88- and TRIF-dependent signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. 101.200.202.226 [101.200.202.226]
T5342126: A Potent Antagonist of TLR4 Signaling for Innate Immunity Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of T5342126, a small molecule inhibitor of Toll-like receptor 4 (TLR4), for its application in innate immunity research. This document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of relevant biological pathways and workflows.
Introduction
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It plays a pivotal role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from host cells during injury or stress.[1] The activation of TLR4 is a complex process involving the sequential action of LPS-binding protein (LBP), CD14, and the co-receptor myeloid differentiation factor 2 (MD-2), culminating in the formation of a dimeric (TLR4-MD-2-LPS)₂ complex that triggers downstream signaling cascades.[1]
This compound is a small molecule antagonist of TLR4.[2] It functions by disrupting the interaction between TLR4 and its co-receptor MD-2, thereby inhibiting the initiation of the downstream signaling cascade.[3] This targeted mechanism of action makes this compound a valuable tool for investigating the role of TLR4 in various physiological and pathological processes, including sepsis, inflammatory disorders, neuropathic pain, and substance use disorders.[1][4][5]
Mechanism of Action
This compound has been identified as a highly specific disruptor of the TLR4–MD-2 protein-protein interaction.[3] By binding to TLR4 at the interface where MD-2 normally docks, this compound prevents the formation of the functional TLR4/MD-2 receptor complex.[3] This blockade effectively inhibits the binding of LPS and subsequent receptor dimerization, which is a prerequisite for the activation of downstream signaling pathways.
The inhibition of TLR4 signaling by this compound leads to the suppression of two major downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[3] The TRIF-dependent pathway leads to the activation of IRF3 and the production of type I interferons. By blocking the initial receptor activation step, this compound effectively dampens the entire inflammatory cascade mediated by TLR4.
References
- 1. Protocol Griess Test [protocols.io]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
T5342126: A Small Molecule Inhibitor of TLR4-Mediated Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule T5342126 and its role in neuroinflammation studies. This compound has been identified as a selective antagonist of Toll-like receptor 4 (TLR4), a key player in the innate immune system and a significant contributor to inflammatory processes in the central nervous system. This document details the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurological disorders, including neurodegenerative diseases, traumatic brain injury, and substance use disorders. Toll-like receptor 4 (TLR4), expressed on microglia and other immune cells in the brain, plays a pivotal role in initiating and propagating the neuroinflammatory cascade. Upon activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs), TLR4 triggers downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines.
This compound is a novel, potent, and selective small-molecule inhibitor of TLR4. It functions by disrupting the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2), which is essential for TLR4 activation.[1] This targeted mechanism of action makes this compound a valuable tool for studying the role of TLR4 in neuroinflammation and a potential therapeutic candidate for mitigating its detrimental effects.
Mechanism of Action: Disrupting the TLR4-MD-2 Complex
The activation of the TLR4 signaling pathway is a multi-step process. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is the canonical ligand for TLR4. LPS binds to the MD-2 co-receptor, inducing a conformational change that facilitates the dimerization of the TLR4/MD-2 complex. This dimerization initiates intracellular signaling cascades.
This compound exerts its inhibitory effect by binding to TLR4 at the interface where MD-2 normally interacts.[2] By occupying this binding site, this compound prevents the association of MD-2 with TLR4, thereby blocking the formation of the active TLR4/MD-2/LPS complex and inhibiting downstream signaling.
References
Investigating the Role of T5342126 in Sepsis: A Technical Guide
Disclaimer: As of December 2025, there is no publicly available scientific literature or data identifying a molecule or compound designated "T5342126" in the context of sepsis or any other biological process. The following guide is a professionally structured template designed to meet the user's specifications for a technical whitepaper. It utilizes hypothetical scenarios and data to illustrate the requested format for researchers, scientists, and drug development professionals. This framework can be adapted to present real-world data once available.
Abstract
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that leads to life-threatening organ dysfunction. The intricate signaling cascades and cellular interactions that drive sepsis pathophysiology present numerous targets for therapeutic intervention. This document explores the hypothetical role of a novel investigational compound, this compound, in modulating the septic response. We present a framework for its preclinical evaluation, including detailed experimental protocols, quantitative data analysis, and visualization of its proposed mechanism of action. The methodologies and data presentation structures outlined herein are intended to serve as a comprehensive guide for the systematic investigation of new therapeutic agents in the field of sepsis research.
Introduction to Sepsis Pathophysiology
Sepsis is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB and AP-1. These factors orchestrate the production of a vast array of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, which are critical for coordinating the initial immune response.
However, in sepsis, this response becomes dysregulated. An overwhelming and sustained pro-inflammatory phase, often referred to as a "cytokine storm," can lead to widespread endothelial damage, capillary leakage, and microvascular thrombosis. This is frequently followed by a state of immunosuppression known as "immunoparalysis," rendering the host vulnerable to secondary infections. The transition between these phases and the complex interplay of various immune cells and signaling pathways are central to the development of septic shock and multiple organ failure.
Hypothetical Mechanism of Action of this compound
We hypothesize that this compound acts as a selective inhibitor of a key downstream effector in the TLR4 signaling pathway, a critical pathway in the response to gram-negative bacteria. By preventing the phosphorylation of a specific kinase, this compound could potentially dampen the excessive inflammatory response without compromising the host's ability to clear the primary infection.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key in vitro and in vivo experiments designed to assess the efficacy of this compound.
Table 1: In Vitro Cytokine Inhibition in LPS-Stimulated Murine Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
|---|---|---|---|
| Vehicle Control | 1502 ± 112 | 2345 ± 189 | 98 ± 2 |
| This compound (1 µM) | 856 ± 78 | 1254 ± 99 | 97 ± 3 |
| This compound (10 µM) | 312 ± 45 | 567 ± 62 | 96 ± 2 |
| Dexamethasone (1µM) | 250 ± 33 | 488 ± 51 | 99 ± 1 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Survival in a Cecal Ligation and Puncture (CLP) Sepsis Model
| Treatment Group | n | Survival Rate (72h) | Median Survival (hours) |
|---|---|---|---|
| Sham | 10 | 100% | - |
| CLP + Vehicle | 20 | 25% | 48 |
| CLP + this compound (5 mg/kg) | 20 | 65% | 70 |
| CLP + this compound (10 mg/kg)| 20 | 80% | >72 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vitro Cytokine Measurement
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with vehicle or varying concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli O111:B4 is added to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Plates are incubated for 6 hours.
-
Supernatant Collection: Supernatants are collected and centrifuged at 1000 x g for 10 minutes to remove cellular debris.
-
ELISA: TNF-α and IL-6 concentrations in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Viability Assay: Cell viability is assessed using a standard MTT assay.
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
-
Animals: Male C57BL/6 mice, aged 8-10 weeks, are used. All procedures are approved by the Institutional Animal Care and Use Committee.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated at 50% of its length from the distal end and punctured once with a 22-gauge needle. A small amount of fecal matter is extruded. The cecum is returned to the peritoneal cavity, and the incision is closed.
-
Fluid Resuscitation: All animals receive a subcutaneous injection of 1 mL of sterile saline immediately after surgery.
-
Treatment Administration: this compound or vehicle is administered intravenously 1 hour post-CLP.
-
Monitoring: Mice are monitored for survival every 12 hours for a total of 72 hours.
Conclusion and Future Directions
This guide provides a structured framework for the investigation of the novel compound this compound as a potential therapeutic for sepsis. The hypothetical data presented suggest that this compound may effectively modulate the inflammatory response in vitro and improve survival in a preclinical model of sepsis. Future studies should aim to elucidate the precise molecular interactions of this compound with its target, evaluate its pharmacokinetic and pharmacodynamic properties, and assess its efficacy in a wider range of sepsis models, including those involving gram-positive bacteria and fungal pathogens. A thorough understanding of its impact on both the pro-inflammatory and immunosuppressive phases of sepsis will be critical for its potential translation to the clinic.
T5342126: A Toll-like Receptor 4 Antagonist for the Modulation of Microglial Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Microglial cells, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and in the response to injury and disease.[1][2] Their activation is a hallmark of neuroinflammation, a process implicated in a wide range of neurological disorders.[3][4][5] Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system, is primarily expressed on microglia within the CNS and is a critical mediator of their activation in response to both pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) released during cellular stress.[4][6] The compound T5342126 has emerged as a selective antagonist of TLR4, offering a targeted approach to modulate microglial activation and neuroinflammation.[7][8][9] This technical guide provides a comprehensive overview of the effects of this compound on microglial activation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: TLR4 Antagonism
This compound exerts its effects by acting as a Toll-like receptor 4 (TLR4) antagonist.[6][7] In microglia, the activation of TLR4 by ligands such as LPS initiates a downstream signaling cascade that leads to the production of pro-inflammatory mediators.[4][10] This signaling is primarily mediated through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[8][9]
The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[8][9] The TRIF-dependent pathway results in the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons.[8] By blocking the initial ligand binding to the TLR4/MD2 complex, this compound inhibits the initiation of these downstream signaling events, thereby reducing the pro-inflammatory response of microglia.[11]
Below is a diagram illustrating the TLR4 signaling pathway in microglia and the inhibitory action of this compound.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on the production of key inflammatory mediators have been quantified in various models. The following tables summarize the available data.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell/System Type | Stimulant | Mediator | IC50 Value (μM) | Reference |
| RAW 264.7 cells | LPS | Nitric Oxide (NO) | 27.8 | [7] |
| Human whole blood | LPS | IL-8 | 110.5 | [7] |
| Human whole blood | LPS | TNF-α | 315.6 | [7] |
| Human whole blood | LPS | IL-6 | 318.4 | [7] |
Table 2: In Vivo Effects of this compound on Microglial Activation Marker
| Animal Model | Treatment | Brain Region | Microglial Marker | Effect | Reference |
| Ethanol-dependent mice | This compound (82 mg/kg) | Central Nucleus of the Amygdala (CeA) | Iba1 | Reduction in abundance | [7][8] |
| Ethanol-dependent mice | This compound (57 mg/kg, i.p. for 14 days) | Central Nucleus of the Amygdala (CeA) | Iba1 | Reduced density | [2][8] |
| Ethanol-dependent mice | This compound (57 mg/kg, i.p. for 14 days) | Dentate Gyrus (DG) | Iba1 | No significant difference | [2][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the effects of this compound on microglial activation.
In Vitro Assay for LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is adapted from standard procedures for measuring nitric oxide production as an indicator of macrophage activation.
1. Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
After incubation, collect the cell culture supernatant.
3. Nitric Oxide Measurement (Griess Assay):
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
In Vivo Assessment of Microglial Activation by Iba1 Immunohistochemistry in Mouse Brain
This protocol describes the staining of ionized calcium-binding adapter molecule 1 (Iba1), a specific marker for microglia, in mouse brain tissue.
1. Tissue Preparation:
-
Anesthetize mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut 40 µm-thick coronal sections using a cryostat.
2. Immunohistochemistry:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by incubating in 10 mM sodium citrate (B86180) buffer, pH 6.0, at 80°C for 30 minutes).
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000 dilution) in the blocking solution overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500 dilution) in the blocking solution for 2 hours at room temperature.
-
Wash the sections in PBS.
-
Incubate the sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Wash the sections in PBS.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
-
Mount the sections on glass slides, dehydrate, clear, and coverslip.
3. Image Analysis:
-
Capture images of the brain regions of interest (e.g., Central Nucleus of the Amygdala) using a light microscope.
-
Quantify microglial activation by measuring the optical density of Iba1 staining or by counting the number of Iba1-positive cells.
Visualizations
Experimental Workflow: In Vivo Assessment of this compound
The following diagram illustrates the typical workflow for an in vivo study evaluating the effect of this compound on microglial activation in an ethanol-dependent mouse model.
Conclusion
This compound is a valuable research tool for investigating the role of TLR4-mediated microglial activation in various neurological conditions. Its ability to specifically antagonize TLR4 signaling allows for the targeted modulation of neuroinflammation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of this compound and similar TLR4 antagonists. Further research is warranted to explore the full spectrum of its effects on different microglial phenotypes and its potential application in a clinical setting.
References
- 1. biocare.net [biocare.net]
- 2. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical Role of TLR4 on the Microglia Activation Induced by Maternal LPS Exposure Leading to ASD-Like Behavior of Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TLR4 Targeting as a Promising Therapeutic Strategy for Alzheimer Disease Treatment [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
T5342126: A Technical Guide to its Role in Modulating LPS-Induced Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
T5342126 is a small molecule inhibitor that has been identified as a highly specific disruptor of the interaction between Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2). This interaction is a critical initiating step in the inflammatory cascade triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By blocking the TLR4-MD-2 complex, this compound effectively inhibits the downstream signaling pathways that lead to the production of a wide array of pro-inflammatory cytokines. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential therapeutic implications in the context of LPS-induced inflammation.
Mechanism of Action: Targeting the TLR4 Signaling Pathway
Lipopolysaccharide (LPS) is a potent activator of the innate immune system. Its recognition by the TLR4-MD-2 complex on the surface of immune cells, particularly macrophages, initiates a signaling cascade that results in the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors then drive the expression of numerous pro-inflammatory genes, leading to the synthesis and secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
This compound exerts its anti-inflammatory effects by directly interfering with the initial recognition of LPS. It binds to a site on the TLR4 surface that is recognized by the MD-2 protein, thereby preventing the formation of a functional TLR4-MD-2-LPS complex. This blockade effectively abrogates the downstream signaling cascade.
Data Presentation: Expected Effects of this compound on LPS-Induced Cytokine Production
| Cytokine | Expected Effect of this compound on LPS-Induced Production | Hypothetical IC50 Range | Key Transcription Factors Involved |
| TNF-α | Significant Inhibition | 1 - 100 nM | NF-κB, AP-1 |
| IL-6 | Significant Inhibition | 1 - 100 nM | NF-κB, AP-1, STAT3 |
| IL-1β | Significant Inhibition | 1 - 100 nM | NF-κB |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting LPS-induced cytokine production.
In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of TNF-α, IL-6, and IL-1β by macrophages stimulated with LPS.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (DMSO) should be kept below 0.1% to avoid toxicity.
-
Pre-incubation: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Incubate for 1 hour.
-
LPS Stimulation: After pre-incubation, add LPS to each well to a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically). Include a vehicle control group (cells with LPS and vehicle) and a negative control group (cells with medium only).
-
Incubation: Incubate the plates for 6-24 hours (optimal time depends on the cytokine being measured).
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To assess the effect of this compound on the activation of key signaling molecules in the TLR4 pathway, such as NF-κB and MAPKs (p38, JNK, ERK).
Materials:
-
Cultured macrophages and reagents from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed macrophages in 6-well plates and treat with this compound and/or LPS as described in Protocol 1 for a shorter duration (e.g., 15-60 minutes) to capture the phosphorylation events.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.
Caption: Workflow for in vitro cytokine inhibition assay.
Conclusion
This compound represents a promising pharmacological tool for the investigation of TLR4-mediated inflammatory processes. Its high specificity for the TLR4-MD-2 complex makes it an ideal candidate for dissecting the role of this initial signaling event in various inflammatory conditions. While further studies are required to quantify its precise inhibitory effects on cytokine production and to fully elucidate its therapeutic potential, the information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working in the field of inflammation and immunology. The detailed protocols and pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at characterizing the biological activities of this compound and other TLR4 inhibitors.
Methodological & Application
Application Notes and Protocols for T5342126 In Vivo Studies
Introduction
T5342126 is a selective small-molecule inhibitor of Toll-like Receptor 4 (TLR4). It functions by disrupting the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2), thereby inhibiting downstream inflammatory signaling pathways.[1] TLR4 activation is implicated in various inflammatory conditions and has been identified as a critical component in the neuroimmune responses associated with alcohol use disorders.[2][3] Preclinical studies have demonstrated the potential of this compound to modulate ethanol-drinking behavior and reduce neuroinflammation in animal models.[2][3] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy and pharmacological effects of this compound.
Mechanism of Action: TLR4 Signaling Inhibition
Toll-like Receptor 4 is a key component of the innate immune system. Its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from gram-negative bacteria, or by damage-associated molecular patterns (DAMPs) triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[1][4] This process is central to neuroinflammatory responses. This compound acts as a TLR4 antagonist by binding to TLR4 and preventing its interaction with the MD-2 co-receptor, which is essential for TLR4 activation by ligands like LPS.[1] This disruption inhibits the downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, ultimately leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO), interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of this compound on Ethanol-Drinking Behavior in Mice
This protocol is designed to assess the effect of this compound on voluntary ethanol (B145695) consumption in mice with a history of dependence.
1. Animals and Housing:
-
Species: Male C57BL/6J mice.[3]
-
Age: 10 weeks at the start of the study.[3]
-
Housing: Mice should be housed in a temperature and humidity-controlled room with a reverse light cycle (e.g., lights off at 8:00 AM, lights on at 8:00 PM).[3] Food and water are to be available ad libitum, except during specific experimental procedures.[3] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3][6]
2. Induction of Ethanol Dependence (Two-Bottle Choice, Chronic Intermittent Ethanol Vapor Exposure - 2BC-CIE):
-
This model is used to induce a state of ethanol dependence, which leads to escalated ethanol intake.[3]
-
Mice are given limited access to a two-bottle choice of ethanol and water.[3]
-
Following this, mice are exposed to chronic intermittent ethanol vapor in specialized chambers to induce dependence.[3] Control animals are exposed to air in identical chambers.[3]
3. This compound Administration:
-
Compound Preparation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Dosing Regimen:
4. Behavioral Assessments:
-
Ethanol and Water Intake: Measure the volume of ethanol and water consumed daily during the two-bottle choice sessions.
-
Locomotor Activity: Assess spontaneous locomotor activity in an open field test.[3]
-
Saccharin (B28170) Consumption: A saccharin preference test can be used to assess anhedonia-like behavior.[3]
-
Body Temperature: Record core body temperature before and after this compound administration using a rectal probe.[3]
Caption: Workflow for in vivo evaluation of this compound.
Protocol 2: Immunohistochemical Analysis of Microglial Activation
This protocol is for assessing the effect of this compound on neuroinflammation by measuring a marker of microglial activation.
1. Tissue Collection and Preparation:
-
Six days after the final ethanol-drinking session, euthanize the mice.[2]
-
Perfuse the animals and extract the brains.
-
Fix, section, and prepare the brain tissue for immunohistochemistry.
2. Immunohistochemistry:
-
Primary Antibody: Use an antibody against Ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglia and macrophages.[2][3]
-
Brain Regions of Interest: Focus the analysis on the central nucleus of the amygdala (CeA) and the dentate gyrus (DG) of the hippocampus.[2][3]
-
Staining and Imaging: Follow standard immunohistochemical staining protocols. Capture images of the stained sections for quantitative analysis.
3. Data Analysis:
-
Quantify the density of Iba-1 positive cells in the specified brain regions to determine the extent of microglial activation.[2]
Data Presentation
In Vitro Activity of this compound
| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) |
| Nitric Oxide Production | RAW 264.7 | LPS-induced NO | 27.8[5] |
| IL-8 Production | Human Whole Blood | LPS-induced IL-8 | 110.5[5] |
| TNF-α Production | Human Whole Blood | LPS-induced TNF-α | 315.6[5] |
| IL-6 Production | Human Whole Blood | LPS-induced IL-6 | 318.4[5] |
In Vivo Effects of this compound in Mice
| Parameter | This compound Dose | Observation |
| Ethanol Drinking | 57 mg/kg | Decreased in both ethanol-dependent and non-dependent mice.[2][3] |
| Locomotor Activity | Dose-dependent | Decreased activity observed.[2][3] |
| Saccharin Intake | 28.5, 42.75, 57 mg/kg | Significantly decreased, suggesting an effect on reward-related behavior.[3] |
| Body Core Temperature | 42.75, 57 mg/kg | Significantly decreased 30 minutes post-injection.[3] |
| Microglial Activation (Iba-1 Density) | 57 mg/kg | Reduced in the central nucleus of the amygdala (CeA) in both dependent and non-dependent mice.[2] No significant effect in the dentate gyrus (DG).[2] |
Summary and Conclusions
The experimental TLR4 inhibitor, this compound, has demonstrated efficacy in reducing ethanol consumption and inhibiting microglial activation in mouse models.[2][3] These findings suggest that this compound, by blocking TLR4 activation, can modulate neuroimmune responses associated with ethanol dependence.[2] However, the compound also exhibits non-specific effects, including reduced locomotor activity, decreased saccharin intake, and hypothermia, which may limit its therapeutic potential for the treatment of alcohol addiction.[2][3][7] Further studies are warranted to explore the therapeutic window and specificity of this compound and other TLR4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro and in Vivo Anticancer Activity of a Synthetic Glycolipid as Toll-like Receptor 4 (TLR4) Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for T5342126 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T5342126, a selective Toll-like receptor 4 (TLR4) antagonist, in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as a selective antagonist of Toll-like receptor 4 (TLR4).[1][2][3] It exerts its inhibitory effect by disrupting the crucial interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2). This disruption prevents the activation of downstream signaling cascades initiated by TLR4 ligands such as lipopolysaccharide (LPS). The blockade of TLR4 signaling by this compound leads to a reduction in the production of pro-inflammatory cytokines and mitigates neuroimmune responses.[2][4] Specifically, it has been shown to suppress the activation of microglia.[2][3][4]
Signaling Pathway
The following diagram illustrates the TLR4 signaling pathway and the point of inhibition by this compound.
Caption: TLR4 signaling pathway and inhibition by this compound.
Dosage and Administration in Mouse Models
The following table summarizes the reported dosages of this compound used in mouse models, along with the observed effects. It is important to note that dose-dependent, non-specific effects have been observed, which should be considered when designing studies.
| Dose (mg/kg) | Administration Route | Dosing Frequency | Vehicle | Mouse Strain | Observed Effects |
| 82 | Intraperitoneal (i.p.) | Single dose | Saline | Not Specified | Reduced ethanol (B145695) intake and microglial activation.[1] Initially used in another study but caused lethargy and coldness to the touch.[4] |
| 57 | Intraperitoneal (i.p.) | Daily for 13-14 days | Saline | C57BL/6J | Decreased ethanol drinking in both ethanol-dependent and non-dependent mice.[2][3][4] Also caused dose-dependent reductions in locomotor activity, saccharin (B28170) intake, and body core temperature.[2][3][4] |
| 42.75 | Intraperitoneal (i.p.) | Single dose | Saline | Not Specified | Significantly decreased body temperature and reduced rearing counts.[4] |
| 28.5 | Intraperitoneal (i.p.) | Single dose | Saline | Not Specified | Significantly reduced saccharin intake and rearing counts.[4] |
| 14.25 | Intraperitoneal (i.p.) | Single dose | Saline | Not Specified | Did not significantly reduce the number of line crosses in an open field test.[4] |
Experimental Protocol: In Vivo Administration of this compound
This protocol outlines the steps for the intraperitoneal administration of this compound to mice, based on published studies.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)
-
Insulin syringes (or other appropriate syringes for i.p. injection)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution: a. Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during preparation and injection. b. Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile saline to achieve the desired final concentration. The injection volume is typically around 0.01 ml/g of body weight.[4] d. Vortex the solution thoroughly to dissolve the compound. If solubility is an issue, gentle warming or brief sonication may be employed. Ensure the final solution is clear and free of particulates.
-
Animal Handling and Dosing: a. Weigh each mouse accurately immediately before injection to calculate the precise volume of this compound solution to be administered. b. Gently restrain the mouse using an appropriate technique to expose the abdomen. c. Draw the calculated volume of the this compound solution into a sterile syringe. d. Perform the intraperitoneal injection into the lower quadrant of the abdomen, being careful to avoid the internal organs. e. Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Post-Administration Monitoring: a. Closely observe the animals for any non-specific effects, such as changes in activity level, body temperature, and food/water intake, especially during the initial phase of the study.[2][3][4] b. Record all observations meticulously.
Experimental Workflow
The following diagram provides a general workflow for an in vivo study evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of T5342126
For Researchers, Scientists, and Drug Development Professionals
Introduction
T5342126 is a selective antagonist of Toll-like receptor 4 (TLR4). It functions by disrupting the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2), thereby inhibiting downstream signaling pathways.[1] TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged host cells.[2] Activation of TLR4 triggers two primary signaling cascades: the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons.[3][4][5][6][7] Due to its role in inflammation, TLR4 signaling is implicated in various pathological conditions, making TLR4 antagonists like this compound valuable research tools and potential therapeutic agents.
These application notes provide a summary of the in vivo use of this compound, with a focus on intraperitoneal (IP) injection protocols in mice, based on available preclinical research.
Data Presentation
In Vivo Efficacy of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice | [2][8] |
| Compound | This compound | [2][8] |
| Route of Administration | Intraperitoneal (i.p.) injection | [2][8] |
| Dosage | 57 mg/kg | [2][8] |
| Frequency | Daily for 14 days | [8] |
| Observed Effects | - Decreased ethanol (B145695) drinking in both ethanol-dependent and non-dependent mice.- Reduced microglial activation (Iba-1 density) in the central nucleus of the amygdala (CeA).- Dose-dependent non-specific effects including decreased locomotor activity, saccharin (B28170) intake, and body core temperature. | [2][8][9] |
Experimental Protocols
Recommended Protocol for Intraperitoneal Injection of this compound in Mice
This protocol is based on a published in vivo study utilizing this compound and general best practices for IP injections in mice. The specific vehicle used in the primary study was not detailed in the available literature; therefore, a common vehicle for poorly soluble compounds is suggested. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile insulin (B600854) syringes with 28-30G needles
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
-
Male C57BL/6J mice (or other appropriate strain)
Procedure:
-
Animal Handling and Acclimation:
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Handle mice gently to minimize stress.
-
-
Preparation of this compound Formulation (Example for a 10 mg/mL stock):
-
Note: this compound is poorly soluble in aqueous solutions. The following is a suggested vehicle system. Optimization may be required.
-
In a sterile 1.5 mL microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve an initial high-concentration stock. For example, to prepare a final concentration of 5.7 mg/mL for a 10 mL/kg injection volume at a 57 mg/kg dose, a higher stock concentration will be needed.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may aid in dissolution.
-
Add the appropriate volume of PEG300 and vortex to mix.
-
Finally, add the sterile saline to reach the final desired concentration and vehicle composition. The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary.
-
Prepare the formulation fresh daily or assess its stability if stored.
-
-
Dosing Calculation:
-
Weigh each mouse accurately before injection.
-
Calculate the required injection volume based on the mouse's weight, the desired dose (57 mg/kg), and the concentration of the this compound solution.
-
Example: For a 25g mouse and a 5.7 mg/mL this compound solution:
-
Dose = 57 mg/kg * 0.025 kg = 1.425 mg
-
Injection Volume = 1.425 mg / 5.7 mg/mL = 0.25 mL (or 250 µL)
-
-
-
Intraperitoneal Injection Procedure:
-
Restrain the mouse firmly by scruffing the neck and back skin to immobilize the head and body. The abdomen should be exposed and slightly tilted downwards.
-
Wipe the injection site (lower right or left abdominal quadrant) with a 70% ethanol wipe. This helps to avoid the midline, bladder, and internal organs.
-
Using a sterile insulin syringe with a 28-30G needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and re-prepare the injection for a different site.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals.
-
Mandatory Visualization
TLR4 Signaling Pathway
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Workflow for In Vivo Study
Caption: Workflow for this compound in vivo experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 8. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for T5342126 in RAW 264.7 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T5342126 is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs).[1] Activation of TLR4 on macrophages, such as the RAW 264.7 cell line, triggers downstream signaling cascades that lead to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] This application note provides detailed protocols for utilizing this compound to study the inhibition of TLR4-mediated inflammatory responses in RAW 264.7 macrophage cells.
Mechanism of Action
This compound selectively targets the TLR4 signaling pathway. The binding of a TLR4 ligand, such as LPS, to the TLR4-MD2 complex initiates a signaling cascade that results in the activation of transcription factors like NF-κB and AP-1.[5][6] These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), which produces NO.[3][4] By inhibiting TLR4 signaling, this compound is expected to reduce the production of these inflammatory mediators in response to TLR4 agonists.
References
- 1. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 4. Immunomodulatory Effects of an Aqueous Extract of Black Radish on Mouse Macrophages via the TLR2/4-Mediated Signaling Pathway [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
T5342126 protocol for human whole blood assays
An evaluation of the Toll-like receptor 4 (TLR4) inhibitor, T5342126, for its application in human whole blood assays reveals its potential as a modulator of the innate immune response. This compound is a selective inhibitor of TLR4 signaling, a critical pathway in the neuroimmune responses associated with various inflammatory conditions.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in human whole blood assays.
Introduction
This compound acts as a disruptor of the TLR4-MD2 protein-protein interaction.[4] The TLR4-MD2 complex is essential for the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and danger-associated molecular patterns (DAMPs) released from damaged host cells.[1][4] Upon ligand binding, TLR4 initiates a signaling cascade that leads to the activation of transcription factors and the subsequent production of pro-inflammatory cytokines and chemokines.[4] By inhibiting the initial step of TLR4 activation, this compound can effectively suppress downstream inflammatory responses.
Principle of the Assay
This protocol describes an in vitro human whole blood assay to evaluate the inhibitory effect of this compound on LPS-induced TLR4 activation. Whole blood provides a physiologically relevant environment where all cellular and humoral components of blood are present. In this assay, whole blood is stimulated with LPS in the presence and absence of this compound. The inhibitory effect of this compound is quantified by measuring the production of downstream inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β), using methods like ELISA or flow cytometry.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound. It is important to note that these studies were conducted in animal models, and the results may not be directly translatable to human whole blood assays.
Table 1: Effect of this compound on Ethanol and Saccharin Intake in Mice
| Treatment Group | Ethanol Intake (g/kg/2h) - Week 1 | Ethanol Intake (g/kg/2h) - Week 2 | Saccharin Intake (g/kg) |
| Control (Vehicle) | ~3.5 | ~3.8 | ~1.2 |
| This compound (57 mg/kg) | ~2.5 | ~2.2 | ~0.6 |
| Ethanol-dependent (Vehicle) | ~4.8 | ~5.0 | ~1.0 |
| Ethanol-dependent + this compound (57 mg/kg) | ~3.2 | ~3.0 | ~0.5 |
Data adapted from a study on ethanol-dependent mice.[1]
Table 2: Effect of this compound on Locomotor Activity and Body Temperature in Mice
| This compound Dose (mg/kg) | Number of Line Crosses | Rearing Behavior | Change in Body Core Temperature (°C) |
| 0 (Vehicle) | ~400 | ~100 | 0 |
| 14.25 | ~380 | ~90 | -0.2 |
| 28.5 | ~200 | ~40 | -0.5 |
| 42.75 | ~150 | ~20 | -1.2 |
| 57 | ~100 | ~10 | -1.8 |
Data represents the dose-dependent non-specific effects of this compound in mice.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR4 signaling pathway inhibited by this compound and the general experimental workflow for the human whole blood assay.
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: Workflow for this compound whole blood assay.
Experimental Protocols
Materials
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human whole blood freshly collected in sodium heparin tubes
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Sterile, pyrogen-free polypropylene (B1209903) tubes
-
Centrifuge
-
ELISA kits for human TNF-α, IL-6, and IL-1β or flow cytometry reagents
-
Pipettes and sterile tips
Methods
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve the desired working concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent effects.
-
LPS Solution: Prepare a stock solution of LPS in sterile PBS. Dilute in RPMI 1640 to the desired final concentration for stimulation (e.g., 10-100 ng/mL).
-
Controls:
-
Negative Control: RPMI 1640 medium only.
-
Vehicle Control: RPMI 1640 with the same final concentration of DMSO as in the this compound-treated samples.
-
Positive Control: RPMI 1640 with LPS.
-
2. Whole Blood Assay
-
Collect fresh human whole blood into sodium heparin tubes. The assay should be initiated within 2 hours of blood collection.
-
In sterile polypropylene tubes, pre-add the this compound dilutions or vehicle control.
-
Gently mix the whole blood by inversion and add it to the tubes containing this compound or vehicle.
-
Pre-incubate the blood with this compound for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Following the pre-incubation, add the LPS solution to the designated tubes to stimulate TLR4 activation.
-
Incubate the tubes for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
After incubation, centrifuge the tubes at 1500 x g for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant without disturbing the cell pellet.
-
The plasma samples can be analyzed immediately or stored at -80°C for later analysis.
3. Cytokine Measurement
-
ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
Flow Cytometry (Intracellular Cytokine Staining):
-
After stimulation, treat the whole blood samples with a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation to allow for intracellular cytokine accumulation.
-
Lyse the red blood cells using a lysis/fixation buffer.[5]
-
Permeabilize the leukocytes and stain with fluorescently labeled antibodies against the cytokines of interest and cell surface markers to identify specific cell populations (e.g., monocytes, neutrophils).[5][6]
-
Analyze the samples on a flow cytometer.
-
4. Data Analysis
-
Calculate the mean and standard deviation for each experimental condition.
-
Compare the cytokine levels in the LPS-stimulated samples with and without this compound to determine the percent inhibition.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Conclusion
The provides a robust method to evaluate the inhibitory potential of this TLR4 antagonist in a physiologically relevant ex vivo setting. This assay can be a valuable tool in preclinical drug development and for studying the role of TLR4 in various inflammatory and immune-mediated diseases. The provided protocols and background information offer a comprehensive guide for researchers to implement this assay in their laboratories.
References
- 1. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. フローサイトメトリー解析のための全血染色プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ethanol Consumption Behavior with T5342126
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of T5342126, a selective Toll-like receptor 4 (TLR4) inhibitor, for investigating ethanol (B145695) consumption behavior. The protocols are based on preclinical studies in mouse models of alcohol dependence.
Introduction
Toll-like receptor 4 (TLR4) signaling has been identified as a critical component in the neuroimmune responses associated with alcohol use disorders. This compound is a selective TLR4 inhibitor that has been evaluated for its potential to modulate excessive alcohol drinking. Studies have shown that this compound can reduce ethanol consumption in both alcohol-dependent and non-dependent mice.[1][2][3][4] However, it is crucial to consider the dose-dependent, non-specific effects of this compound, which include decreased locomotor activity, reduced saccharin (B28170) intake, and a drop in body core temperature.[1][2][3][4]
This document outlines the detailed experimental procedures for inducing alcohol dependence in mice and for administering this compound to study its effects on drinking behavior and associated neuroinflammation.
Data Presentation
The following tables summarize the key quantitative findings from studies evaluating this compound's impact on ethanol consumption and other behavioral and physiological parameters.
Table 1: Effect of this compound on Ethanol and Water Consumption
| Treatment Group | Ethanol Consumption (g/kg/2h) | Water Consumption (mL/2h) |
| Non-dependent (Saline) | Baseline | Baseline |
| Non-dependent (this compound) | Decreased | No significant change in week 1, significant increase in week 2 |
| Ethanol-dependent (Saline) | Increased (escalated) | Baseline |
| Ethanol-dependent (this compound) | Decreased | No significant change in week 1, significant increase in week 2 |
Note: this compound administration was 57 mg/kg, i.p. for 14 days.[2]
Table 2: Non-specific Effects of this compound
| Parameter | This compound Dose (mg/kg) | Outcome |
| Locomotor Activity | Dose-dependent | Decreased |
| Saccharin Intake | 28.5, 42.75, 57 | Significantly decreased |
| Body Core Temperature | 42.75, 57 | Significantly decreased 30 minutes post-injection |
Note: These effects highlight the importance of including appropriate control groups to differentiate between specific effects on ethanol consumption and general behavioral depression.[1]
Table 3: Effect of this compound on Microglial Activation (Iba-1 Density)
| Brain Region | Treatment Group | Iba-1 Density |
| Central Nucleus of the Amygdala (CeA) | Non-dependent (this compound) | Reduced |
| Central Nucleus of the Amygdala (CeA) | Ethanol-dependent (this compound) | Reduced |
| Dentate Gyrus (DG) of Hippocampus | All groups | No significant differences |
Note: Immunohistochemical analysis was performed six days after the final ethanol-drinking session.[1][3]
Experimental Protocols
Protocol 1: Induction of Alcohol Dependence using the Two-Bottle Choice, Chronic Intermittent Ethanol Vapor (2BC-CIE) Paradigm
This protocol describes the induction of ethanol dependence in mice, leading to an escalation of voluntary ethanol consumption.
Materials:
-
C57BL/6J mice
-
Standard mouse housing cages
-
Two drinking bottles per cage with sipper tubes
-
15% (v/v) ethanol solution
-
Tap water
-
Ethanol inhalation chambers
-
Pyrazole (B372694) (alcohol dehydrogenase inhibitor)
Procedure:
-
Habituation and Baseline Drinking:
-
Individually house mice and allow them to acclimate for at least one week.
-
Provide mice with two bottles, one containing 15% (v/v) ethanol and the other containing tap water, for a 2-hour access period daily.
-
Continue this two-bottle choice paradigm for several weeks until a stable baseline of ethanol intake is established.
-
-
Chronic Intermittent Ethanol (CIE) Vapor Exposure:
-
Divide the mice into two groups: CIE-exposed and air-exposed (control).
-
For the CIE group, administer an intraperitoneal (i.p.) injection of pyrazole (1 mmol/kg) to inhibit ethanol metabolism.
-
Place the CIE group in ethanol inhalation chambers for 16 hours per day for four consecutive days.
-
The control group receives pyrazole and is placed in identical chambers with only air circulation.
-
Following the 4-day vapor/air exposure, return the mice to their home cages.
-
-
Escalation of Drinking:
-
After the vapor/air exposure, re-introduce the two-bottle choice for a 2-hour daily access period.
-
Typically, mice exposed to CIE will show a significant increase (escalation) in their ethanol consumption compared to the air-exposed group.
-
This cycle of vapor/air exposure followed by drinking sessions can be repeated to maintain dependence.
-
Protocol 2: Administration of this compound
This protocol details the administration of this compound to investigate its effect on ethanol consumption.
Materials:
-
This compound
-
Sterile saline
-
Syringes and needles for i.p. injection
Procedure:
-
Drug Preparation:
-
Dissolve this compound in sterile saline to a final concentration for a dose of 57 mg/kg. Note: An initial dose of 82 mg/kg was found to produce robust non-specific effects and was subsequently lowered.[1]
-
-
Administration:
-
Administer this compound (57 mg/kg) or saline (vehicle control) via i.p. injection.
-
In the context of the 2BC-CIE model, injections are typically given daily, 30 minutes prior to the 2-hour two-bottle choice access period.
-
Continue the administration for the duration of the study, for example, for 14 consecutive days.[2]
-
-
Data Collection:
-
Measure the volume of ethanol and water consumed daily for each mouse.
-
Calculate the ethanol intake in g/kg.
-
Monitor for non-specific effects such as changes in locomotor activity, general malaise, or changes in body temperature.
-
Protocol 3: Immunohistochemistry for Iba-1
This protocol outlines the procedure for staining and quantifying microglial activation in brain tissue.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (e.g., 20%, 30% in PBS)
-
Cryostat or microtome
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: Rabbit anti-Iba-1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker
-
Mounting medium with DAPI
-
Fluorescence microscope and imaging software
Procedure:
-
Tissue Preparation:
-
Six days after the final behavioral testing, deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat, focusing on the amygdala and hippocampus.
-
-
Staining:
-
Wash the sections in PBS.
-
Incubate the sections in a blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary anti-Iba-1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections in PBS.
-
Mount the sections on slides with a DAPI-containing mounting medium.
-
-
Image Analysis:
-
Capture fluorescent images of the central nucleus of the amygdala (CeA) and the dentate gyrus (DG) of the hippocampus.
-
Quantify the density of Iba-1 positive cells using image analysis software.
-
Visualizations
Caption: TLR4 signaling pathway and inhibition by this compound.
References
- 1. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. researchgate.net [researchgate.net]
T5342126: A Potent Inhibitor of Pro-Inflammatory Cytokine Production
Application Notes and Protocols for Researchers
For Immediate Release:
T5342126 has been identified as a potent antagonist of Toll-like receptor 4 (TLR4), effectively inhibiting the downstream production of key pro-inflammatory cytokines. These application notes provide detailed information on the inhibitory activity of this compound on Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), along with comprehensive protocols for experimental validation.
Data Summary
The half-maximal inhibitory concentrations (IC50) of this compound were determined in the context of lipopolysaccharide (LPS)-induced cytokine production in isolated human whole blood. This compound demonstrated a concentration-dependent inhibition of IL-8, TNF-α, and IL-6.[1]
| Cytokine | IC50 of this compound (µM) |
| IL-8 | 110.5[1] |
| TNF-α | 315.6[1] |
| IL-6 | 318.4[1] |
Mechanism of Action
This compound functions as a Toll-like receptor 4 (TLR4) antagonist.[1] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon LPS binding, TLR4 initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent expression of pro-inflammatory cytokines including IL-8, TNF-α, and IL-6. This compound presumably exerts its inhibitory effect by blocking the interaction of LPS with the TLR4 receptor complex, thereby preventing the initiation of this inflammatory signaling pathway.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound for IL-8, TNF-α, and IL-6 Inhibition in Human Whole Blood
This protocol outlines the methodology to determine the potency of this compound in inhibiting LPS-induced cytokine production in human whole blood.
Materials:
-
Freshly drawn human whole blood (anticoagulant: sodium heparin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
ELISA kits for human IL-8, TNF-α, and IL-6
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of LPS in sterile PBS.
-
Create a serial dilution of this compound in RPMI 1640 medium to achieve a range of final concentrations for the IC50 curve. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
-
Whole Blood Assay:
-
Dilute the fresh human whole blood 1:1 with RPMI 1640 medium.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the diluted whole blood to each well.
-
Include control wells:
-
Vehicle control (DMSO in RPMI) without LPS.
-
Vehicle control (DMSO in RPMI) with LPS.
-
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Add LPS to all wells except the unstimulated control to a final concentration that induces robust cytokine production (e.g., 100 ng/mL).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentrations of IL-8, TNF-α, and IL-6 in the plasma samples using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Disclaimer: This information is for research purposes only. This compound is not for human use. Researchers should adhere to all applicable laboratory safety guidelines and regulations.
References
Application Notes and Protocols: T5342126 as a Tool for Studying TLR4 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that plays a central role in the innate immune system. It recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[1][2][3] Upon activation, TLR4 initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[2][4][5][6] These pathways culminate in the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for host defense but can also contribute to the pathophysiology of inflammatory diseases when dysregulated.[1][2][3]
T5342126 is a small-molecule antagonist of TLR4.[7][8] It functions by disrupting the crucial interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2), which is essential for LPS recognition and subsequent signal transduction.[1] This specific mechanism of action makes this compound a valuable research tool for dissecting the complexities of TLR4 signaling in various cellular and animal models. These application notes provide quantitative data, detailed protocols, and visual aids to facilitate the use of this compound in studying TLR4 biology.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against LPS-induced inflammatory responses in different biological systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target Analyte | Biological System | LPS-Induced Effect | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | Production of NO | 27.8 | [7] |
| Interleukin-8 (IL-8) | Human Whole Blood | Production of IL-8 | 110.5 | [7] |
| Tumor Necrosis Factor-α (TNF-α) | Human Whole Blood | Production of TNF-α | 315.6 | [7] |
| Interleukin-6 (IL-6) | Human Whole Blood | Production of IL-6 | 318.4 | [7] |
Signaling Pathways and Mechanism of Action
To understand how this compound can be used to probe TLR4 function, it is essential to visualize the signaling pathways it modulates.
Caption: Overview of TLR4 MyD88-dependent and TRIF-dependent signaling pathways.
The inhibitory action of this compound occurs at the initial step of receptor activation, preventing all downstream signaling events.
Caption: this compound inhibits TLR4 signaling by disrupting the TLR4/MD-2 interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro TLR4 Inhibition Assay via Nitric Oxide Measurement
This protocol details how to assess the inhibitory effect of this compound on LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells (ATCC)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be <0.1%. Remove the old media from the cells and add 50 µL of the this compound dilutions to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 50 µL of the LPS solution to each well (except for the vehicle control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[7]
-
NO Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2 of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a nitrite (B80452) standard curve to calculate the concentration of NO in each sample. Plot the percentage of NO inhibition against the this compound concentration to determine the IC50 value.
Cytokine Production Assay in Human Whole Blood
This protocol describes the measurement of this compound's effect on LPS-induced cytokine secretion in a more physiologically relevant system.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (using heparin as an anticoagulant)
-
RPMI-1640 medium
-
This compound (solubilized in DMSO)
-
LPS
-
ELISA kits for human TNF-α, IL-6, and IL-8
-
96-well plates
Procedure:
-
Blood Dilution: Dilute the heparinized whole blood 1:10 with RPMI-1640 medium.
-
Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Compound Treatment: Add 10 µL of this compound dilutions (prepared in RPMI) to the wells.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration typically 10-100 ng/mL) to the wells.
-
Incubation: Incubate the plate for 6-24 hours (optimize for specific cytokines) at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the plasma supernatant for analysis.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-8 according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration and determine the respective IC50 values.[7]
In Vivo Study of TLR4 Inhibition in a Mouse Model
This protocol provides a framework for an in vivo experiment based on published studies investigating this compound's effects on neuroinflammation.[8][9][10]
Materials:
-
C57BL/6J mice
-
This compound
-
Sterile saline or appropriate vehicle for injection
-
LPS (for inducing systemic inflammation)
-
Equipment for intraperitoneal (i.p.) injections
-
Behavioral testing apparatus (e.g., open field for locomotor activity)
-
Materials for tissue collection and processing (perfusion, fixation, cryosectioning)
-
Immunohistochemistry reagents (e.g., anti-Iba1 antibody for microglia)
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
This compound Administration: Administer this compound via i.p. injection. A dose of 57-82 mg/kg has been used in previous studies.[7][8][9] Administer the compound 30-60 minutes prior to the inflammatory challenge.
-
Inflammatory Challenge: Administer LPS via i.p. injection to induce a TLR4-dependent inflammatory response.
-
Behavioral Monitoring (Optional): At selected time points post-LPS injection, perform behavioral tests to assess sickness behavior or locomotor activity.[8][10]
-
Tissue Collection: At the study endpoint (e.g., 24 hours post-LPS), euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry: Collect brains and process them for immunohistochemical analysis. Stain brain sections for markers of neuroinflammation, such as Iba1 for microglial activation.[8][11]
-
Data Analysis: Quantify the Iba1-positive cells or other relevant markers in specific brain regions (e.g., hippocampus, amygdala) to assess the effect of this compound on neuroinflammation.[8][9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a TLR4 inhibitor in vitro.
Caption: General in vitro experimental workflow for assessing this compound efficacy.
Limitations and Considerations
While this compound is a potent and selective TLR4 antagonist, researchers should be aware of potential limitations. In vivo studies in mice have shown that at higher doses, this compound can cause non-specific effects, including decreased locomotor activity, reduced saccharin (B28170) intake, and a drop in body core temperature.[8][10][12] These off-target effects should be carefully controlled for by including appropriate vehicle and dose-response groups in experimental designs. Therefore, it is crucial to balance the dose required for effective TLR4 inhibition with potential confounding non-specific effects.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
T5342126: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T5342126 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). Growing evidence implicates neuroinflammation, often mediated by the TLR4 signaling pathway, as a critical component in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] TLR4, primarily expressed on microglia in the central nervous system, recognizes pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[3] This recognition triggers a signaling cascade that results in the production of pro-inflammatory cytokines and other mediators, which can contribute to neuronal damage and disease progression.[3][4]
While direct studies of this compound in models of Alzheimer's, Parkinson's, or Huntington's disease are not yet available in published literature, its demonstrated efficacy in reducing microglial activation in a model of alcohol-induced neuroinflammation suggests its potential as a valuable tool for investigating the role of TLR4-mediated neuroinflammation in other neurodegenerative conditions.[5][6] These application notes provide a summary of the known effects of this compound and propose detailed protocols for its use in established mouse models of neurodegenerative diseases.
Mechanism of Action: TLR4 Antagonism
This compound functions by inhibiting the TLR4 signaling cascade. The activation of TLR4 by ligands such as LPS initiates a downstream signaling pathway that can be broadly divided into MyD88-dependent and TRIF-dependent pathways. Both pathways converge on the activation of transcription factors like NF-κB, which orchestrate the expression of inflammatory genes. By acting as a TLR4 antagonist, this compound is presumed to block the initial ligand binding or the subsequent receptor dimerization, thereby preventing the activation of these downstream inflammatory pathways.
Caption: TLR4 Signaling Pathway and Inhibition by this compound.
Existing Quantitative Data
The primary in vivo data for this compound comes from studies on alcohol-dependent mice. The compound was effective in reducing ethanol (B145695) intake and markers of neuroinflammation.
| Experimental Model | Compound/Dose | Duration | Key Findings | Reference |
| C57BL/6J Mice (Ethanol-Dependent) | This compound (57 mg/kg, i.p.) | 14 days | - Decreased ethanol drinking in both ethanol-dependent and non-dependent mice. | [5][6] |
| - Reduced Iba-1 (microglial activation marker) density in the central nucleus of the amygdala (CeA). | [5][6] | |||
| - Showed dose-dependent non-specific effects including decreased locomotor activity, saccharin (B28170) intake, and body core temperature. | [5][7] |
Existing Experimental Protocol: Alcohol-Dependence Model
This protocol details the methodology used to assess the efficacy of this compound in a mouse model of alcohol dependence.[6]
Caption: Experimental Workflow for this compound in an Alcohol-Dependence Model.
Proposed Application in an Alzheimer's Disease Model
Rationale: Neuroinflammation driven by microglial activation is a key pathological feature of Alzheimer's disease.[8][9][10] Aggregated amyloid-beta (Aβ) peptides can activate microglia through the TLR4 receptor complex, leading to the release of neurotoxic inflammatory mediators.[8][10] Therefore, a TLR4 antagonist like this compound could mitigate Aβ-induced neuroinflammation and its detrimental consequences.
Proposed Model: Lipopolysaccharide (LPS)-induced neuroinflammation in mice. This model is highly relevant as LPS is a direct TLR4 agonist and has been shown to induce cognitive impairment and enhance the generation of Aβ.[11][12][13]
Proposed Experimental Protocol:
-
Animals: Adult C57BL/6J mice (8-10 weeks old).
-
Acclimation: Acclimate mice for at least 7 days before the experiment.
-
Group Allocation:
-
Group 1: Vehicle (Saline) + Vehicle (this compound solvent)
-
Group 2: Vehicle (Saline) + this compound
-
Group 3: LPS + Vehicle (this compound solvent)
-
Group 4: LPS + this compound
-
-
This compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle 30 minutes prior to LPS or saline injection.
-
LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 250 µg/kg) or sterile saline.[13]
-
Behavioral Testing (24 hours post-LPS):
-
Morris Water Maze or Y-Maze: To assess spatial learning and memory.
-
-
Tissue Collection (24-48 hours post-LPS):
-
Anesthetize mice and collect blood via cardiac puncture for plasma cytokine analysis.
-
Perfuse with ice-cold PBS, followed by 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue for biochemical analysis.
-
-
Endpoint Analysis:
-
Biochemical: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in hippocampal and cortical lysates using ELISA or multiplex assays.
-
Immunohistochemistry: Stain brain sections for microglial (Iba-1) and astrocyte (GFAP) activation.
-
Western Blot: Analyze the expression of proteins related to the TLR4 signaling pathway (e.g., phosphorylated NF-κB) and amyloidogenesis (e.g., BACE1, APP).[13]
-
Caption: Proposed Workflow for this compound in an LPS-Induced AD Model.
Proposed Application in a Parkinson's Disease Model
Rationale: Neuroinflammation is a significant contributor to the progressive loss of dopaminergic neurons in Parkinson's disease.[14][15] TLR4 is implicated in this process, as TLR4-deficient mice are protected from the neurotoxic effects of MPTP, and TLR4 expression is elevated in the brains of Parkinson's patients.[14][16] A TLR4 antagonist could therefore offer neuroprotection in this context.
Proposed Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[17][18][19]
Proposed Experimental Protocol:
-
Animals: Adult male C57BL/6J mice (8-10 weeks old), known for their sensitivity to MPTP.
-
Acclimation: Acclimate mice for at least 7 days.
-
Group Allocation:
-
Group 1: Saline + Vehicle (this compound solvent)
-
Group 2: Saline + this compound
-
Group 3: MPTP + Vehicle (this compound solvent)
-
Group 4: MPTP + this compound
-
-
Treatment Regimen:
-
Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle daily.
-
On day 3 of treatment, induce the Parkinson's model by administering four injections of MPTP-HCl (20 mg/kg, i.p.) at 2-hour intervals.[17] Control groups receive saline injections.
-
Continue this compound or vehicle treatment for a total of 7-10 days.
-
-
Behavioral Testing (starting 7 days after MPTP):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
-
Tissue Collection (e.g., 14-21 days after MPTP):
-
Anesthetize and perfuse mice. Collect brains.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron loss.
-
HPLC: Measure levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) in the striatum.
-
Immunofluorescence: Co-stain for Iba-1 (microglia) and TH to assess neuroinflammation in the SNpc.
-
Caption: Proposed Workflow for this compound in an MPTP Model of PD.
Proposed Application in a Huntington's Disease Model
Rationale: Huntington's disease (HD) also features a significant neuroinflammatory component, with activated microglia and astrocytes present in affected brain regions.[20][21] Studies have shown that TLR4 is involved in the neuroinflammatory and neurotoxic processes in both toxin-induced and genetic models of HD.[20][21] Delaying the onset of phenotypic manifestations was observed in HD model mice with low expression of TLR4, suggesting that TLR4 antagonism could be a viable therapeutic strategy.[20]
Proposed Model: The R6/2 transgenic mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. These mice exhibit a rapid and progressive phenotype that mimics many aspects of human HD, including motor deficits and neuroinflammation.[22][23][24]
Proposed Experimental Protocol:
-
Animals: R6/2 transgenic mice and their wild-type littermates.
-
Genotyping and Group Allocation:
-
Genotype mice at weaning (3 weeks of age).
-
Allocate R6/2 and wild-type mice into treatment and vehicle groups.
-
-
Treatment Regimen:
-
Begin daily administration of this compound (e.g., 50 mg/kg, i.p.) or vehicle starting at a pre-symptomatic age (e.g., 4 weeks).
-
Continue treatment throughout the lifespan of the mice or until a predetermined endpoint (e.g., 12-14 weeks of age).
-
-
Longitudinal Assessments:
-
Body Weight: Monitor body weight twice weekly as an indicator of general health.
-
Motor Function (bi-weekly from 5 weeks):
-
Rotarod Test: To assess progressive decline in motor coordination.
-
Grip Strength Test: To measure muscle strength.
-
-
Survival: Monitor and record survival data.
-
-
Tissue Collection (at endpoint):
-
Anesthetize and perfuse mice. Collect brains.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Analyze huntingtin (Htt) aggregates, neuronal atrophy (e.g., striatal volume), and markers of gliosis (Iba-1, GFAP) in the striatum and cortex.
-
Western Blot: Quantify levels of soluble and aggregated mutant Htt.
-
Gene Expression: Use qPCR to measure the expression of inflammatory cytokines and neurotrophic factors (e.g., BDNF) in brain tissue.
-
Caption: Proposed Workflow for this compound in an R6/2 Model of HD.
References
- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis [mdpi.com]
- 4. Interaction of Opioids with TLR4—Mechanisms and Ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Toll-Like Receptor 4 in Neuroinflammation in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 9. karger.com [karger.com]
- 10. Role of the toll-like receptor 4 in neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TLR4 absence reduces neuroinflammation and inflammasome activation in Parkinson's diseases in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TLR2 and TLR4 in Parkinson’s disease pathogenesis: the environment takes a toll on the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Toll-Like Receptor 4 Plays a Significant Role in the Biochemical and Neurological Alterations Observed in Two Distinct Mice Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scantox.com [scantox.com]
- 23. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
Troubleshooting & Optimization
T5342126 impact on locomotor activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of T5342126 on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on locomotor activity?
A1: this compound, a selective Toll-like receptor 4 (TLR4) inhibitor, has been shown to decrease locomotor activity in mice in a dose-dependent manner.[1][2][3] This is considered a non-specific effect of the compound.[1][2][3][4]
Q2: What is the mechanism of action through which this compound affects locomotor activity?
A2: this compound acts by inhibiting the TLR4 signaling pathway.[1][3][5] TLR4 is a key component of the innate immune system and its activation can lead to neuroinflammatory responses.[3][6] By blocking TLR4, this compound is thought to modulate neuroimmune responses, which may indirectly influence locomotor functions.[1][3]
Q3: Are there other behavioral effects observed with this compound administration?
A3: Yes, in addition to decreased locomotor activity, this compound has been observed to cause a dose-dependent decrease in saccharine intake and body core temperature in mice.[1][2][3]
Q4: At what doses are the effects of this compound on locomotor activity observed?
A4: Significant reductions in locomotor activity, as measured by line crosses and rearing counts in an open field test, were observed at doses of 28.5, 42.75, and 57 mg/kg in mice.[2] The lowest dose tested (14.25 mg/kg) did not produce a statistically significant effect on the number of line crosses.[2]
Troubleshooting Guide
Issue: No significant change in locomotor activity is observed after this compound administration.
-
Possible Cause 1: Incorrect Dosage. The effect of this compound on locomotor activity is dose-dependent.
-
Solution: Ensure that the administered dose is within the effective range (28.5 - 57 mg/kg for mice, as reported in studies).[2] Verify the concentration and stability of your this compound solution.
-
-
Possible Cause 2: Acclimatization of Animals. Insufficient acclimatization of the animals to the testing environment can lead to high variability in baseline locomotor activity, potentially masking the drug's effect.
-
Solution: Follow a strict and consistent acclimatization protocol for all animals before conducting the open field test.
-
-
Possible Cause 3: Inappropriate Vehicle Control. The vehicle used to dissolve this compound may have its own effects on locomotor activity.
-
Solution: Ensure the vehicle control group is treated with the exact same vehicle solution as the this compound group and that the vehicle itself is inert.
-
Issue: Excessive sedation or hypoactivity observed in animals.
-
Possible Cause 1: High Dose of this compound. Higher doses of this compound can lead to profound decreases in locomotor activity.
-
Solution: Consider testing a lower dose range to find a concentration that reduces neuroinflammation without causing excessive sedation.
-
-
Possible Cause 2: Interaction with other compounds. If this compound is co-administered with other substances, there may be synergistic effects on sedation.
-
Solution: Review the literature for any known interactions between this compound and the co-administered compounds. Conduct pilot studies to assess the effects of the combination.
-
Data Summary
Table 1: Effect of this compound on Locomotor Activity in Mice
| Dose (mg/kg) | Mean Line Crosses (± SEM) | P-value vs. Vehicle | Mean Rearing Counts (± SEM) | P-value vs. Vehicle |
| Vehicle | Data not explicitly provided | - | Data not explicitly provided | - |
| 14.25 | Not significantly different | P = 0.127 | Not significantly different | > 0.05 |
| 28.5 | Significantly reduced | P < 0.01 | Significantly reduced | P < 0.01 |
| 42.75 | Significantly reduced | P < 0.01 | Significantly reduced | P < 0.01 |
| 57 | Significantly reduced | P < 0.01 | Significantly reduced | P < 0.01 |
Data extracted from Bajo et al., 2016.[2] The study notes a significant main effect of the higher this compound doses on both line crosses and rearing counts.
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is based on the methodology described in the study by Bajo et al. (2016).[2]
-
Apparatus: A square open field arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena floor is typically divided into a grid of equal-sized squares.
-
Animals: Mice are individually housed and acclimatized to the testing room for at least 1 hour before the test.
-
Procedure: a. Administer this compound or vehicle intraperitoneally (i.p.). b. After a specified pre-treatment time (e.g., 30 minutes), place the mouse in the center of the open field arena. c. Record the activity of the mouse for a set duration (e.g., 15-30 minutes) using an automated tracking system or by manual observation.
-
Parameters Measured:
-
Horizontal Activity: Number of grid lines crossed with all four paws.
-
Vertical Activity (Rearing): Number of times the mouse rears up on its hind legs.
-
Time in Center vs. Periphery: Time spent in the central versus the outer squares of the arena, which can be an indicator of anxiety-like behavior.
-
Grooming: Time spent in grooming behaviors.
-
-
Data Analysis: Compare the mean values of the measured parameters between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
References
- 1. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Innately activated TLR4 signal in the nucleus accumbens is sustained by CRF amplification loop and regulates impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T5342126 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of T5342126 for cell culture experiments. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Toll-like receptor 4 (TLR4). It functions as a TLR4 antagonist, disrupting the interaction between TLR4 and its co-receptor MD-2, which is essential for downstream signaling. This inhibition ultimately blocks the activation of inflammatory pathways.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) in all experiments.
Q4: What is a good starting concentration for this compound in my cell culture experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published data, a good starting point for a dose-response experiment would be a range spanning from 1 µM to 100 µM. For RAW 264.7 cells, the IC50 for inhibiting LPS-induced nitric oxide production is 27.8 µM. For inhibiting LPS-induced cytokine production in human whole blood, the IC50 values are higher.
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in cell culture medium at 37°C has not been extensively reported in the literature. For long-term experiments, it is advisable to determine its stability under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section. If stability is found to be an issue, consider replenishing the medium with fresh this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect | 1. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. 2. Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. 3. Cell line is not responsive to TLR4 stimulation: The chosen cell line may not express functional TLR4 or the downstream signaling pathway may be compromised. 4. Inactive compound: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Assess the stability of this compound in your cell culture medium (see protocol below). Consider replenishing the compound for longer experiments. 3. Confirm TLR4 expression and functionality in your cell line using a positive control (e.g., LPS). 4. Prepare a fresh stock solution of this compound. |
| High cell toxicity/death | 1. Concentration is too high: The concentration of this compound may be causing off-target effects or general cytotoxicity. 2. Solvent toxicity: The final concentration of DMSO may be too high for your cells. 3. Off-target effects: this compound has been observed to cause non-specific effects at higher concentrations in in vivo studies, such as decreased locomotor activity.[1][2][3] | 1. Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range for your cell line. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. 3. Use the lowest effective concentration of this compound that achieves the desired inhibition of TLR4 signaling. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents can lead to variability. 3. Inconsistent incubation times: Variations in the duration of this compound treatment can affect the results. | 1. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Use calibrated pipettes and be meticulous in preparing solutions. 3. Standardize all incubation times. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Type/System | Endpoint | IC50 (µM) |
| RAW 264.7 cells | LPS-induced nitric oxide production | 27.8 |
| Human whole blood | LPS-induced IL-8 production | 110.5 |
| Human whole blood | LPS-induced TNF-α production | 315.6 |
| Human whole blood | LPS-induced IL-6 production | 318.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
TLR4 agonist (e.g., Lipopolysaccharide - LPS)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
-
-
Procedure:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.
-
Include the following controls:
-
Untreated cells: Cells in medium only.
-
Vehicle control: Cells treated with the same final concentration of DMSO as the highest this compound concentration.
-
Positive control: Cells treated with the TLR4 agonist (e.g., LPS) only.
-
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the TLR4 agonist (e.g., LPS at a pre-determined optimal concentration) for the desired time period (e.g., 24 hours). Do not add the agonist to the untreated and vehicle control wells that are not meant to be stimulated.
-
After incubation, collect the cell supernatant or lyse the cells, depending on your endpoint.
-
Perform the assay to measure the desired readout (e.g., nitric oxide, cytokine levels).
-
Plot the results as a dose-response curve with the this compound concentration on the x-axis and the measured response on the y-axis. Calculate the IC50 value.
-
Protocol 3: Cytotoxicity Assay
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
A cytotoxicity assay kit (e.g., MTT, LDH, or a live/dead cell staining kit)
-
-
Procedure:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium, similar to the dose-response experiment.
-
Include untreated and vehicle controls.
-
Treat the cells with the different concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration at which this compound becomes cytotoxic to your cells.
-
Protocol 4: Assessment of this compound Stability in Cell Culture Medium
-
Materials:
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Analytical method for quantifying this compound (e.g., HPLC-MS)
-
-
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot this solution into several sterile microcentrifuge tubes.
-
Immediately take a sample for the "time 0" measurement.
-
Incubate the remaining tubes at 37°C.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove a tube and store it at -80°C until analysis.
-
Quantify the concentration of this compound in each sample using a suitable analytical method.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
T5342126 solubility and stability in experimental buffers
Welcome to the technical support center for T5342126. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Toll-like Receptor 4 (TLR4).[1][2] It functions by binding to the TLR4 surface at the same site as the MD-2 protein, thereby disrupting the TLR4-MD-2 complex and inhibiting downstream signaling. TLR4 is a key receptor in the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory responses.[3][4]
Q2: What is the general solubility of this compound?
A2: this compound is a hydrophobic molecule and, as such, has low aqueous solubility. It is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5][6] For most in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the recommended way to prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10-100 mM.[5] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[5][7] Store stock solutions at -20°C or -80°C for long-term stability.[8]
Q4: I observed precipitation when diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A4: This is a common issue with hydrophobic compounds, often referred to as "crashing out."[5] To avoid this, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your pre-warmed (37°C) aqueous buffer or incubation medium with gentle vortexing.[5] The final DMSO concentration in your experiment should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cellular toxicity.[5]
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a kinetic solubility test to determine the maximum soluble concentration in your specific media.[5] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[5] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| High DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[9][10] | If possible, test different basal media formulations. For serum-containing media, consider preparing the final dilution in serum-free media first, then adding it to the complete media. |
Issue: Inconsistent Experimental Results
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | This compound may be unstable in your experimental buffer over the course of the experiment, especially with prolonged incubation at 37°C. | Perform a stability study of this compound in your experimental buffer at the working temperature. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[10] |
| Inaccurate Concentration | The actual concentration of soluble this compound may be lower than the nominal concentration due to precipitation or adsorption to plasticware. | After preparing the final working solution, centrifuge the tube and measure the concentration of the supernatant using a validated analytical method like HPLC-UV. Use low-binding microcentrifuge tubes and pipette tips. |
| pH Sensitivity | The stability of this compound may be pH-dependent. | Evaluate the stability of this compound in buffers with different pH values that are compatible with your experimental system.[11] |
Quantitative Data Summary
Disclaimer: The following data are hypothetical and intended for illustrative purposes. It is crucial to experimentally determine the solubility and stability of this compound in your specific experimental systems.
Table 1: Kinetic Solubility of this compound in Common Buffers
| Buffer (pH 7.4) | Maximum Soluble Concentration (µM) with 0.5% DMSO |
| PBS (Phosphate-Buffered Saline) | 45 |
| HEPES (20 mM) | 55 |
| Tris-HCl (50 mM) | 50 |
| RPMI-1640 + 10% FBS | 30 |
Table 2: Stability of this compound (50 µM) in PBS (pH 7.4) with 0.5% DMSO
| Incubation Time at 37°C | Remaining Compound (%) |
| 0 hours | 100% |
| 2 hours | 98% |
| 6 hours | 95% |
| 12 hours | 91% |
| 24 hours | 85% |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.
-
Make serial dilutions of the stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate.
-
Add the aqueous buffer of interest (e.g., 198 µL) to each well to achieve the desired final concentrations and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 1.5-2 hours to allow for equilibration.[12]
-
Analyze the samples for precipitation using nephelometry (light scattering) or by filtering the samples through a solubility filter plate and measuring the UV absorbance of the filtrate.[12]
-
The highest concentration that remains clear is considered the kinetic solubility limit.
Protocol 2: Assessment of Compound Stability
This protocol provides a general method for assessing the stability of this compound in an experimental buffer over time.
-
Prepare a working solution of this compound in the desired experimental buffer at a concentration below its determined solubility limit.
-
Aliquot the solution into multiple time-point tubes (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the tubes at the experimental temperature (e.g., 37°C).
-
At each time point , take one tube and immediately stop any potential degradation by freezing at -80°C or by adding an organic solvent like acetonitrile (B52724) or methanol.[11]
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
Caption: this compound inhibits the TLR4 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 11. enamine.net [enamine.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Off-Target Effects of T5342126
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of T5342126, a Toll-like Receptor 4 (TLR4) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that functions as a Toll-like Receptor 4 (TLR4) antagonist.[1] Its primary mechanism of action is to disrupt the interaction between TLR4 and its co-receptor MD-2, thereby inhibiting downstream inflammatory signaling pathways.[2]
Q2: What are the known or potential off-target effects of this compound?
A2: Preclinical studies in mice have identified several dose-dependent, non-specific effects of this compound. These include decreased locomotor activity, reduced saccharin (B28170) intake (suggesting an impact on reward-related behavior), and a decrease in core body temperature.[3][4][5][6][7][8][9] It is crucial for researchers to be aware of these potential confounding effects when designing and interpreting experiments.
Q3: Why is it important to mitigate the off-target effects of this compound?
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected Phenotype or Inconsistent Results
If you observe a phenotype that is inconsistent with known TLR4 signaling or if your results vary between experiments, it is important to consider the possibility of off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols:
-
Dose-Response Experiment:
-
Objective: To determine the minimal effective concentration of this compound and to assess if the observed phenotype occurs at concentrations consistent with its on-target potency.
-
Methodology:
-
Prepare a dilution series of this compound, typically spanning several orders of magnitude around the known IC50 values.
-
Treat cells or animals with the different concentrations of the inhibitor.
-
Measure the desired biological response at each concentration.
-
Plot the response against the log of the inhibitor concentration to generate a dose-response curve.[11][12][13][14]
-
Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). If this value is significantly higher than the known IC50 for TLR4, off-target effects are more likely.
-
-
Issue 2: Confirming On-Target Engagement
It is essential to confirm that this compound is engaging with its intended target, TLR4, in your experimental system.
Validation Workflow:
Caption: Workflow for validating on-target engagement.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To directly measure the binding of this compound to TLR4 in intact cells.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Heat the cell lysates or intact cells across a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Detect the amount of soluble TLR4 at each temperature using Western blotting or other protein detection methods.
-
A shift in the thermal denaturation curve of TLR4 to a higher temperature in the presence of this compound indicates target engagement.[10][15][16][17][18]
-
-
-
Genetic Knockdown (siRNA or CRISPR-Cas9):
-
Objective: To determine if the absence of the target protein (TLR4) recapitulates or ablates the phenotype observed with this compound treatment.
-
Methodology:
-
Validate the knockdown/knockout efficiency by Western blot or qPCR.
-
Treat the knockdown/knockout cells and control cells with this compound.
-
If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, it suggests the effect is on-target.
-
Issue 3: Investigating Broad Off-Target Effects
If the above experiments suggest off-target effects, a broader screening approach may be necessary.
Screening Workflow:
References
- 1. assayquant.com [assayquant.com]
- 2. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation [jove.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNAi Four-Step Workflow | Thermo Fisher Scientific - AR [thermofisher.com]
- 21. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
Technical Support Center: T5342126 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T5342126 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo studies with this compound in a question-and-answer format.
Question: We are observing a decrease in the overall activity and a reduction in the consumption of sweetened water in our mouse model treated with this compound. Is this an expected outcome?
Answer: Yes, this is a documented non-specific effect of this compound. Studies have shown that administration of this compound can lead to a dose-dependent decrease in locomotor activity and saccharin (B28170) intake in mice.[1] It is crucial to include appropriate control groups in your experimental design to differentiate between the specific effects of TLR4 antagonism and these non-specific behavioral changes. Consider including a pair-fed group to control for reduced caloric intake if relevant to your study's endpoints.
Question: Our animals are exhibiting a drop in body temperature following this compound administration. Is this a known side effect?
Answer: Yes, a decrease in body core temperature is a known dose-dependent, non-specific effect of this compound in mice.[1] It is advisable to monitor the body temperature of the animals, especially at higher doses. Providing supplemental heat may be necessary to maintain normal body temperature and prevent confounding effects on your experimental results.
Question: What is the recommended dose and route of administration for this compound in mice?
Answer: Based on published studies, this compound has been administered to mice via intraperitoneal (i.p.) injection. A study investigating its effect on ethanol-drinking behavior used an initial dose of 82 mg/kg followed by daily doses of 57 mg/kg.[1] However, it is important to note that non-specific effects were observed at these doses. Therefore, it is highly recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm, balancing efficacy with potential side effects.
Question: We are unsure about the best way to prepare this compound for in vivo administration. What is the recommended vehicle?
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small-molecule antagonist of Toll-like receptor 4 (TLR4). It functions by disrupting the interaction between TLR4 and its co-receptor MD-2, which is essential for the activation of downstream signaling pathways in response to ligands such as lipopolysaccharide (LPS).
What is the primary signaling pathway affected by this compound?
This compound primarily inhibits the TLR4 signaling pathway. TLR4 activation triggers two main downstream cascades: the MyD88-dependent pathway, which leads to the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons. By blocking the initial TLR4-MD-2 interaction, this compound is expected to inhibit both of these signaling arms.
Are there alternatives to this compound for in vivo TLR4 antagonism?
Yes, several other TLR4 antagonists have been investigated in vivo. The choice of antagonist may depend on the specific experimental model, desired route of administration, and potential off-target effects. Below is a summary of some alternatives:
| Antagonist | Mechanism of Action | Route of Administration (in vivo) | Notes |
| TAK-242 (Resatorvid) | Binds to the intracellular TIR domain of TLR4, preventing the recruitment of adaptor proteins.[2] | Intravenous (i.v.), Intraperitoneal (i.p.)[2][3][4][5] | Has been evaluated in clinical trials for sepsis.[6] |
| Eritoran (E5564) | A synthetic analog of the lipid A portion of LPS that competitively inhibits LPS binding to the TLR4-MD2 complex.[7] | Intravenous (i.v.)[8][9] | Has been tested in clinical trials for severe sepsis.[6][10] |
| CRX-526 | A synthetic lipid A-mimetic that acts as a TLR4 antagonist.[11] | Intraperitoneal (i.p.) | Has shown efficacy in murine models of inflammatory bowel disease and diabetic nephropathy.[11][12] |
Experimental Protocols
Detailed Methodology for a this compound In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework. Specific details should be optimized for your experimental goals.
-
Animal Model: C57BL/6J mice are a commonly used strain for in vivo studies involving TLR4 signaling.
-
Housing and Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of the experiment.
-
This compound Preparation (Suggested):
-
On the day of injection, prepare a stock solution of this compound in 100% DMSO.
-
For the final injection volume, dilute the stock solution in sterile saline containing a low percentage of a surfactant like Tween 80 (e.g., 0.5-1%) to maintain solubility.
-
The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%) to avoid solvent toxicity.
-
Prepare a vehicle control solution containing the same final concentrations of DMSO and Tween 80 in saline.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the mouse (e.g., 10 mL/kg).
-
-
Dosing Regimen:
-
Based on existing literature, a daily dosing regimen can be employed.[1]
-
Conduct a pilot study to determine the optimal dose and frequency for your specific model and desired therapeutic effect.
-
-
Monitoring:
-
Monitor animals daily for any signs of distress, including changes in weight, activity levels, and body temperature.
-
Record food and water consumption if relevant to the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues of interest for downstream analysis (e.g., histology, immunohistochemistry, gene expression analysis, cytokine profiling).
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits the TLR4 signaling pathway by disrupting the TLR4-MD-2 interaction.
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-242, a novel Toll-like receptor 4 signal transduction inhibitor, protects mice in Escherichia coli-induced and lipoteichoic acid-induced lethality models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Eritoran - Wikipedia [en.wikipedia.org]
- 8. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The TLR4 antagonist CRX-526 protects against advanced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with T5342126
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TLR4 inhibitor, T5342126.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of Toll-like Receptor 4 (TLR4). Its primary mechanism of action is the disruption of the interaction between TLR4 and its co-receptor, MD-2 (myeloid differentiation factor 2).[1] By binding to the same site on the TLR4 surface that MD-2 recognizes, this compound prevents the formation of a functional TLR4 signaling complex, thereby inhibiting downstream inflammatory pathways.[1]
Q2: What are the primary applications of this compound?
This compound is primarily used in research to study the role of TLR4 signaling in various inflammatory and disease models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like IL-6, IL-8, and TNF-α in response to lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] It has also been investigated for its potential to modulate ethanol-drinking behavior in models of alcohol dependence.[4][5]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental system. The reported values are summarized in the table below.
| Assay | Cell Type/System | IC50 Value |
| LPS-induced Nitric Oxide (NO) Production | RAW 264.7 cells | 27.8 µM[2][3] |
| LPS-induced IL-8 Production | Isolated human whole blood | 110.5 µM[2][3] |
| LPS-induced TNF-α Production | Isolated human whole blood | 315.6 µM[2][3] |
| LPS-induced IL-6 Production | Isolated human whole blood | 318.4 µM[2][3] |
Q4: Are there known off-target or non-specific effects of this compound?
Yes, in vivo studies have reported dose-dependent, non-specific effects of this compound. These include decreased locomotor activity, reduced saccharine intake, and a drop in body core temperature.[4][5] Researchers should be aware of these potential confounding factors when designing and interpreting in vivo experiments. It is recommended to include appropriate control groups to monitor for these effects.
Troubleshooting Guide
This guide addresses common issues and unexpected results that may be encountered during experiments with this compound.
Issue 1: Higher than expected IC50 value or lack of inhibitory effect in vitro.
-
Possible Cause 1: Suboptimal Cell Health. Ensure that cells are healthy and not passaged too many times. Stressed or unhealthy cells may respond poorly to LPS stimulation and this compound treatment.
-
Possible Cause 2: Reagent Quality. Verify the quality and activity of the LPS and this compound. LPS potency can vary between lots and manufacturers. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles.
-
Possible Cause 3: Inappropriate Assay Conditions. Optimize the concentration of LPS and the incubation time. The optimal conditions can vary depending on the cell type and the specific endpoint being measured.
-
Possible Cause 4: Serum Interference. Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during the treatment period, but ensure that it does not compromise cell viability.
Issue 2: Unexpected in vivo effects, such as sedation or reduced food/water intake.
-
Possible Cause 1: Non-specific Effects of this compound. As noted in the FAQs, this compound can cause dose-dependent decreases in locomotor activity and saccharine intake.[4][5]
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to identify the optimal dose that inhibits TLR4 signaling without causing significant non-specific effects. One study in mice started with 82 mg/kg but lowered the dose to 57 mg/kg due to these effects.[5]
-
Appropriate Controls: Include a vehicle-treated control group to accurately assess the baseline behavior and physiology of the animals.
-
Monitor Animal Welfare: Closely monitor the animals for any signs of distress, including changes in weight, food and water consumption, and general activity levels.
-
Issue 3: Variability between experiments.
-
Possible Cause 1: Inconsistent Experimental Procedures. Ensure that all experimental parameters, such as cell seeding density, reagent concentrations, and incubation times, are kept consistent between experiments.
-
Possible Cause 2: Species or Strain Differences. Be aware that the sensitivity to TLR4 inhibitors can vary between different species and even between different strains of the same species.[5] Results obtained in one model system may not be directly translatable to another.
-
Possible Cause 3: Development of Tolerance. There is some evidence to suggest that tolerance to the effects of this compound may develop over time with repeated administration.[5] This should be considered in the design of long-term in vivo studies.
Experimental Protocols
1. In Vitro Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in FBS-free DMEM.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.[6]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a standard curve prepared with sodium nitrite.
-
2. In Vivo Study: Modulation of Ethanol-Drinking Behavior in Mice
The following is a summary of the "two-bottle choice-chronic ethanol (B145695) intermittent vapor exposure" (2BC-CIE) paradigm used in published studies.[4][5] This is a complex procedure and should be performed by personnel experienced in animal handling and in accordance with institutional animal care and use guidelines.
-
Model: Male C57BL/6J mice are often used.
-
Induction of Ethanol Dependence: Mice are exposed to a two-bottle choice paradigm with intermittent ethanol vapor exposure to induce dependence.
-
This compound Administration:
-
This compound is administered via intraperitoneal (i.p.) injection.
-
A study reported an initial dose of 82 mg/kg, which was subsequently lowered to 57 mg/kg for the remainder of the 14-day study due to non-specific effects.[5]
-
Injections are typically given 30 minutes prior to the two-bottle choice test.
-
-
Monitoring: Ethanol intake is monitored daily. Animal welfare, including locomotor activity and body temperature, should also be regularly assessed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T5342126 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TLR4 inhibitor, T5342126, in dose-response experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected IC50 for this compound?
A1: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the experimental system. Published data indicates an IC50 of 27.8 µM for the inhibition of LPS-induced nitric oxide production in RAW 264.7 cells.[1][2] In isolated human whole blood, the IC50 values for the reduction of LPS-induced cytokines are higher, at 110.5 µM for IL-8, 315.6 µM for TNF-α, and 318.4 µM for IL-6 .[1][2]
| Cell System | Endpoint | IC50 (µM) |
| RAW 264.7 Cells | Nitric Oxide Production | 27.8 |
| Human Whole Blood | IL-8 Production | 110.5 |
| Human Whole Blood | TNF-α Production | 315.6 |
| Human Whole Blood | IL-6 Production | 318.4 |
Q2: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?
A2: Several factors can lead to a non-ideal dose-response curve. Consider the following:
-
Compound Concentration Range: The selected concentration range for this compound may be too narrow or not centered around the IC50. A broad, logarithmic dose range is recommended for initial experiments to ensure you capture the full curve.
-
Solubility Issues: this compound is soluble in DMSO. Ensure that the final DMSO concentration is consistent across all wells and at a non-toxic level (typically ≤ 0.5%). Precipitation of the compound at higher concentrations can lead to a plateau or a decrease in the observed effect.
-
Cell Health and Seeding Density: Inconsistent cell numbers per well is a major source of variability. Ensure a homogenous cell suspension during plating and use a consistent cell passage number, as cellular responses can change over time.
-
LPS Concentration: The concentration of the TLR4 agonist, lipopolysaccharide (LPS), is critical. If the LPS concentration is too high, it may be difficult to achieve complete inhibition with this compound. Conversely, if it is too low, the dynamic range of the assay may be insufficient.
Q3: There is high variability between my replicate wells. How can I improve the precision of my assay?
A3: High variability can obscure the true dose-response relationship. To improve precision:
-
Pipetting Technique: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in the dispensing of cells, this compound, and LPS.
-
Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter concentrations and impact cell health. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Thorough Mixing: Ensure that all reagents are thoroughly mixed in the wells.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels in your incubator, as fluctuations can affect cell growth and responsiveness.
Q4: My baseline (unstimulated cells) or maximal response (LPS-stimulated cells) is inconsistent between experiments. What should I check?
A4: Inconsistent baseline or maximal responses can be due to:
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers.
-
Reagent Quality: Use the same lot of critical reagents like fetal bovine serum and LPS across experiments to minimize lot-to-lot variability.
-
Contamination: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Experimental Protocols
In Vitro Dose-Response Assay for this compound in RAW 264.7 Macrophages
This protocol details a method to determine the IC50 of this compound by measuring the inhibition of LPS-induced nitric oxide production.
Materials:
-
RAW 264.7 cells
-
DMEM complete medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM complete medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in DMEM complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only).
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in DMEM complete medium.
-
Add LPS to all wells except the negative control wells to a final concentration of 1 µg/mL.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide Measurement:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of nitric oxide production for each concentration of this compound relative to the LPS-stimulated control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
This compound is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[3] It functions by disrupting the interaction between TLR4 and its co-receptor MD-2, which is essential for the recognition of lipopolysaccharide (LPS) and the subsequent activation of downstream inflammatory pathways.
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Workflow for Dose-Response Curve Generation
The following diagram outlines the key steps for generating a dose-response curve for this compound.
Caption: Workflow for this compound dose-response analysis.
References
- 1. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: T5342126 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using T5342126, a selective Toll-like receptor 4 (TLR4) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that functions by disrupting the interaction between Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2). This disruption prevents the downstream signaling cascade initiated by TLR4 activation, which is a key pathway in the innate immune response to bacterial lipopolysaccharide (LPS) and other inflammatory stimuli.
Q2: What are the known in vitro effects of this compound?
A2: this compound has been shown to inhibit the production of various pro-inflammatory mediators in response to LPS stimulation in different cell types. The half-maximal inhibitory concentrations (IC50) for these effects are summarized in the table below.
| Cell Type | Inhibited Molecule | IC50 Value |
| RAW 264.7 macrophages | Nitric Oxide (NO) | 27.8 µM[1] |
| Human whole blood | Interleukin-8 (IL-8) | 110.5 µM[1] |
| Human whole blood | Tumor Necrosis Factor-alpha (TNF-α) | 315.6 µM[1] |
| Human whole blood | Interleukin-6 (IL-6) | 318.4 µM[1] |
Q3: Are there any known non-specific or off-target effects of this compound?
A3: In vivo studies in mice have reported dose-dependent non-specific effects, including decreased locomotor activity, reduced saccharin (B28170) intake, and a decrease in body core temperature.[2] These findings are crucial for designing appropriate control groups in animal studies to distinguish between TLR4-mediated effects and potential confounding off-target effects. At the molecular level, comprehensive off-target screening data is not widely available in the public domain. Researchers should consider performing counter-screening against a panel of relevant receptors or kinases if unexpected effects are observed.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q5: What is the recommended final concentration of DMSO in my experiments?
A5: For in vitro cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] For in vivo studies, the final DMSO concentration in the vehicle should ideally be less than 1% (v/v) and should not exceed 10% (v/v).[4] Always include a vehicle control group in your experiments that receives the same final concentration of DMSO as the this compound-treated group.
Troubleshooting Guides
In Vitro Studies
Issue 1: High background or no inhibition in NF-κB reporter assay.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Based on published data, a starting range of 1 µM to 100 µM is reasonable.
-
-
Possible Cause 2: Cell health issues.
-
Troubleshooting: Before the assay, ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to confirm that the observed effects are not due to cytotoxicity of this compound or the vehicle.
-
-
Possible Cause 3: Ineffective LPS stimulation.
-
Troubleshooting: Verify the activity of your LPS stock. Include a positive control (LPS alone) and a negative control (untreated cells) in your experiment. Ensure that the LPS concentration is sufficient to induce a robust NF-κB response in your reporter cell line.
-
Issue 2: Inconsistent results in cytokine ELISA.
-
Possible Cause 1: Variability in cell seeding or treatment.
-
Troubleshooting: Ensure consistent cell seeding density across all wells. Use precise pipetting techniques for adding this compound and LPS.
-
-
Possible Cause 2: Issues with the ELISA procedure.
-
Troubleshooting: Carefully follow the manufacturer's protocol for the ELISA kit. Ensure proper washing steps to minimize background signal. Include appropriate standards and controls as specified in the kit instructions.
-
-
Possible Cause 3: Cytokine degradation.
-
Troubleshooting: Collect cell culture supernatants promptly after the incubation period. If not assayed immediately, store supernatants at -80°C. Avoid repeated freeze-thaw cycles.
-
In Vivo Studies
Issue 3: Unexpected behavioral changes in animals.
-
Possible Cause 1: Non-specific effects of this compound.
-
Troubleshooting: As this compound has been reported to decrease locomotor activity, it is essential to include a vehicle-treated control group to differentiate specific from non-specific effects.[2] Consider conducting behavioral tests that are less dependent on motor activity.
-
-
Possible Cause 2: Stress from injection procedure.
-
Troubleshooting: Acclimate animals to the injection procedure before the start of the experiment. Ensure proper handling and injection techniques to minimize stress.
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO at the same final concentration). Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
NF-κB Reporter Assay
-
Cell Seeding: Seed a stable NF-κB luciferase reporter cell line in a 96-well plate and allow cells to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL). Include unstimulated and LPS-only controls.
-
Incubation: Incubate the plate for 6-24 hours, depending on the reporter system and cell type.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
IL-6 ELISA
-
Sample Collection: After treating cells with this compound and/or LPS, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of IL-6 in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: General experimental workflow for in vitro this compound studies.
References
Validation & Comparative
A Comparative Guide to TLR4 Inhibitors: T5342126 vs. TAK-242 (CLI-095)
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged cells.[1][2][3][4] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, crucial for host defense.[2][3][5][6] However, dysregulated TLR4 signaling can lead to chronic inflammation and is implicated in various diseases, including sepsis, autoimmune disorders, and neuroinflammatory conditions.[1][7] This has driven the development of small molecule inhibitors to modulate TLR4 activity. This guide provides a detailed comparison of two such inhibitors: T5342126 and TAK-242 (also known as CLI-095 or Resatorvid).
Mechanism of Action
The primary distinction between this compound and TAK-242 lies in their molecular targets within the TLR4 signaling complex.
This compound: A Disruptor of the TLR4-MD-2 Interaction
This compound was identified through in silico screening as a specific disruptor of the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2).[8] The binding of LPS to the MD-2 protein induces a conformational change that facilitates the dimerization of the TLR4/MD-2 complex, a crucial step for the initiation of downstream signaling.[2] this compound is believed to bind to the surface of TLR4 at the same site recognized by MD-2, thereby sterically hindering the formation of the functional TLR4-MD-2 complex and preventing receptor activation.[8]
TAK-242 (CLI-095): An Intracellular TLR4 Signaling Inhibitor
In contrast, TAK-242 acts on the intracellular portion of the TLR4 receptor.[9][10] It is a small-molecule inhibitor that selectively binds to a specific cysteine residue (Cys747) within the Toll/interleukin-1 receptor (TIR) domain of TLR4.[11][12][13] This covalent modification disrupts the interaction of the TLR4 TIR domain with its downstream adaptor proteins, specifically TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein) and TRAM (TRIF-related adaptor molecule).[7][11][13] By preventing the recruitment of these essential adaptors, TAK-242 effectively blocks both the MyD88-dependent and TRIF-dependent signaling pathways.[9][12]
Inhibitory Activity: A Quantitative Comparison
The potency of these inhibitors has been quantified in various cellular models. The half-maximal inhibitory concentration (IC50) values provide a measure of their efficacy in suppressing the production of inflammatory mediators following TLR4 stimulation.
| Inhibitor | Target Mediator | Cell Line | Stimulus | IC50 Value | Reference |
| TAK-242 (CLI-095) | Nitric Oxide (NO) | Murine Macrophages | LPS | 1.8 nM | [14][15] |
| TNF-α | Murine Macrophages | LPS | 1.9 nM | [14][15] | |
| IL-6 | Murine Macrophages | LPS | 1.3 nM | [14][15] | |
| IL-6 | Human PBMCs | LPS | 3.4 nM | [16] | |
| IL-12 | Human PBMCs | LPS | 3.6 nM | [16] | |
| This compound | Nitric Oxide (NO) | RAW 264.7 cells | LPS | 27.8 µM | [17][18] |
| IL-8 | Human whole blood | LPS | 110.5 µM | [17][19] | |
| TNF-α | Human whole blood | LPS | 315.6 µM | [17][19] | |
| IL-6 | Human whole blood | LPS | 318.4 µM | [17][19] |
Note: Lower IC50 values indicate higher potency.
Experimental Methodologies
The evaluation of TLR4 inhibitors typically involves a combination of in vitro and in vivo experimental models.
In Vitro TLR4 Inhibition Assay (Cell-Based)
This protocol is designed to assess the ability of a compound to inhibit TLR4 signaling in a controlled cellular environment.
-
Cell Culture: Murine macrophage-like cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) are commonly used as they endogenously express the TLR4 complex. Alternatively, HEK293 cells can be engineered to express human TLR4, MD-2, and CD14.[8]
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound or TAK-242) or a vehicle control (like DMSO) for a specified period (e.g., 1-2 hours).[20]
-
TLR4 Stimulation: The cells are then challenged with a specific TLR4 agonist, typically ultrapure LPS (e.g., from E. coli O111:B4), at a concentration known to elicit a robust inflammatory response.[11][21]
-
Incubation: The cells are incubated for a duration sufficient to allow for the production of downstream signaling molecules and cytokines (e.g., 6-24 hours).
-
Readout Measurement:
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[21]
-
Nitric Oxide (NO) Measurement: For macrophage cell lines, NO production can be quantified using the Griess reagent assay.[7]
-
NF-κB Activation: In reporter cell lines (e.g., HEK-Blue™ hTLR4), the activation of the NF-κB transcription factor is measured via a secreted reporter gene product, such as secreted embryonic alkaline phosphatase (SEAP).[8]
-
In Vivo Adjuvant-Induced Arthritis Model
This protocol evaluates the therapeutic efficacy of a TLR4 inhibitor in a rat model of rheumatoid arthritis.
-
Animal Model: Female Wistar rats are used for this model.[7]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the paw.[7]
-
Compound Administration: Following the induction of arthritis, rats are treated with the TLR4 inhibitor (e.g., TAK-242) or a vehicle control. Administration is typically performed daily via intraperitoneal injection for a period of several weeks.[7]
-
Evaluation of Arthritis:
-
Paw Edema: The volume of the paw is measured regularly to assess inflammation and swelling.
-
Arthritic Score: A visual scoring system is used to grade the severity of arthritis in the joints.
-
-
Biochemical and Histological Analysis: At the end of the study, blood samples are collected to measure systemic inflammatory markers. Joint tissues are harvested for histological examination to assess synovial inflammation, cartilage degradation, and bone erosion. The expression of inflammatory mediators and transcription factors (e.g., NF-κB, AP-1) in the joint tissue can also be analyzed.[7]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological and experimental processes can aid in understanding the roles of these inhibitors.
Caption: TLR4 signaling and points of inhibition.
Caption: Generalized workflow for inhibitor evaluation.
Conclusion
This compound and TAK-242 (CLI-095) represent two distinct strategies for the inhibition of TLR4 signaling. TAK-242, an intracellular inhibitor, demonstrates significantly higher potency in vitro with IC50 values in the nanomolar range, compared to the micromolar potency of this compound, which acts extracellularly. The choice between these inhibitors for research purposes may depend on the specific experimental question; for instance, distinguishing between extracellular and intracellular events in TLR4 activation. While TAK-242 has been extensively characterized and used in numerous preclinical models, its clinical development for sepsis was halted due to a lack of efficacy.[13] this compound remains an important tool for investigating the role of the TLR4-MD-2 interaction, though it has been noted to have some non-specific effects in certain models.[22][23][24][25] Both compounds continue to be valuable pharmacological tools for dissecting the complex role of TLR4 in health and disease.
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. TAK-242 selectively suppresses Toll-like receptor 4-signaling mediated by the intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Resatorvid - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. abmole.com [abmole.com]
- 16. researchgate.net [researchgate.net]
- 17. medkoo.com [medkoo.com]
- 18. This compound Datasheet DC Chemicals [dcchemicals.com]
- 19. T-5342126 - Applications - CAT N°: 33099 [bertin-bioreagent.com]
- 20. Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toll-like receptor 4 inhibitor TAK-242 treatment does not influence perfusion recovery in tissue ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TLR4 Antagonists: T5342126, TAK-242 (Resatorvid), and Eritoran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Toll-like receptor 4 (TLR4) antagonist T5342126 with other notable TLR4 inhibitors, TAK-242 (Resatorvid) and Eritoran. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies in immunology, inflammation, and drug discovery.
Introduction to TLR4 and its Antagonists
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators. Dysregulation of TLR4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. TLR4 antagonists are molecules that inhibit this signaling pathway, offering potential therapeutic benefits.
This guide focuses on a comparative analysis of three such antagonists: this compound, TAK-242, and Eritoran, examining their mechanisms of action, potency, and the experimental protocols used to evaluate their activity.
Mechanism of Action
The three antagonists employ distinct strategies to inhibit TLR4 signaling, targeting different components of the receptor complex.
-
This compound: This small molecule inhibitor acts by disrupting the crucial interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2). The TLR4-MD-2 complex is essential for LPS recognition and subsequent signal transduction. By interfering with this interaction, this compound effectively blocks the initial step of TLR4 activation.
-
TAK-242 (Resatorvid): TAK-242 is a selective small-molecule inhibitor that targets the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[1] It specifically binds to the Cys747 residue within this domain, thereby preventing the recruitment of downstream adaptor proteins, TIRAP (Mal) and TRAM.[1][2] This blockade of adaptor protein interaction halts the propagation of the signaling cascade.
-
Eritoran (E5564): Eritoran is a structural analog of the lipid A portion of LPS.[3] It functions as a competitive antagonist, binding to the MD-2 co-receptor and preventing the binding of LPS to the TLR4/MD-2 complex.[3] By occupying the LPS binding site, Eritoran effectively inhibits the activation of the receptor complex.
dot
Figure 1. Mechanisms of action for this compound, TAK-242, and Eritoran.
Potency and Efficacy: A Quantitative Comparison
The potency of TLR4 antagonists is typically evaluated by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following tables summarize the available quantitative data for this compound, TAK-242, and Eritoran.
Table 1: IC50 Values for this compound
| Assay Condition | Cell Type | Measured Endpoint | IC50 (µM) |
| LPS-induced Nitric Oxide Production | RAW 264.7 cells | Nitric Oxide (NO) | 27.8 |
| LPS-induced Cytokine Production | Human Whole Blood | IL-8 | 110.5 |
| LPS-induced Cytokine Production | Human Whole Blood | TNF-α | 315.6 |
| LPS-induced Cytokine Production | Human Whole Blood | IL-6 | 318.4 |
Table 2: IC50 Values for TAK-242 (Resatorvid)
| Assay Condition | Cell Type | Measured Endpoint | IC50 (nM) |
| LPS-induced Nitric Oxide Production | Macrophages | Nitric Oxide (NO) | 1.8 |
| LPS-induced Cytokine Production | Macrophages | TNF-α | 1.9 |
| LPS-induced Cytokine Production | Macrophages | IL-6 | 1.3 |
Table 3: Inhibitory Concentrations (IC50) for Eritoran
| Assay Condition | Cell Type | Measured Endpoint | IC50 (ng/mL) | IC50 (nM)* |
| LPS-induced TNF-α Production (E. coli O111:B4) | Human Whole Blood | TNF-α | 1.1 | ~0.84 |
| LPS-induced TNF-α Production (K. pneumoniae) | Human Whole Blood | TNF-α | 2.1 | ~1.60 |
| LPS-induced TNF-α Production (P. aeruginosa) | Human Whole Blood | TNF-α | 11.0 | ~8.37 |
*Approximate molar concentration calculated based on the molecular weight of Eritoran (~1313.68 g/mol ).
From the data presented, TAK-242 demonstrates significantly higher potency in nanomolar concentrations compared to this compound, which exhibits activity in the micromolar range. Eritoran also shows high potency in the low nanomolar range for inhibiting TNF-α production in human whole blood.
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the key experiments cited in the quantitative data tables.
Protocol 1: Measurement of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
dotdot digraph "NO_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Seed RAW 264.7 cells in a 96-well plate"]; B [label="Pre-treat cells with varying concentrations of TLR4 antagonist"]; C [label="Stimulate cells with Lipopolysaccharide (LPS)"]; D [label="Incubate for 24 hours"]; E [label="Collect supernatant"]; F [label="Add Griess Reagent to supernatant"]; G [label="Measure absorbance at 540 nm"]; H [label="Calculate Nitric Oxide concentration and determine IC50"];
A -> B -> C -> D -> E -> F -> G -> H; }
References
T5342126: A Comparative Guide to a Novel TLR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of T5342126, a small molecule inhibitor of Toll-like receptor 4 (TLR4), and compares its performance with other well-characterized TLR4 antagonists, TAK-242 and Eritoran. The information presented herein is intended to assist researchers in evaluating the specificity and potential applications of this compound in TLR4-mediated inflammatory and disease models.
Introduction to TLR4 and its Antagonism
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system. It plays a crucial role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from damaged host cells. Dysregulation of TLR4 signaling is implicated in a wide range of inflammatory diseases, making it an attractive therapeutic target. TLR4 antagonists are compounds that inhibit TLR4 signaling and have the potential to mitigate excessive inflammation.
Mechanism of Action
This compound has been identified as a highly specific disruptor of the TLR4-MD-2 interaction. The TLR4 receptor requires the co-receptor myeloid differentiation factor 2 (MD-2) to bind LPS and initiate downstream signaling. This compound is believed to bind to the same site on the TLR4 surface that MD-2 recognizes, thereby preventing the formation of a functional TLR4-MD-2-LPS complex.
In contrast, TAK-242 is a selective inhibitor that targets the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. By binding to a specific cysteine residue (Cys747) within the TIR domain, TAK-242 disrupts the interaction of TLR4 with its downstream adaptor proteins, MyD88 and TRIF, thereby blocking both major signaling pathways.
Eritoran is a synthetic analog of the lipid A portion of LPS. It acts as a competitive antagonist by binding to the hydrophobic pocket of the MD-2 co-receptor, thus preventing LPS from binding and activating the TLR4-MD-2 complex.
Comparative Performance Data
The following tables summarize the available quantitative data on the in vitro potency and selectivity of this compound, TAK-242, and Eritoran. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of TLR4 Antagonists
| Compound | Assay System | Readout | IC50 |
| This compound | RAW 264.7 cells (murine macrophages) | LPS-induced Nitric Oxide (NO) production | 27.8 µM[1] |
| Isolated human whole blood | LPS-induced IL-8 production | 110.5 µM[1] | |
| Isolated human whole blood | LPS-induced TNF-α production | 315.6 µM[1] | |
| Isolated human whole blood | LPS-induced IL-6 production | 318.4 µM[1] | |
| TAK-242 | Mouse RAW264.7, human U-937, and P31/FUJ cells | LPS-induced NO or TNF-α production | Almost complete suppression (specific IC50 not stated)[2] |
| HEK293 cells expressing TLR4/MD-2/CD14 | LPS-induced NF-κB activation | Potent inhibition (specific IC50 not stated)[2] | |
| Eritoran | Human whole blood | LPS-induced TNF-α production | Inhibition observed (specific IC50 not stated) |
Table 2: Selectivity Profile of TLR4 Antagonists
| Compound | Specificity for TLR4 | Off-Target Effects/Selectivity Data |
| This compound | Described as a "selective TLR4 inhibitor"[3] and "highly specific TLR4-MD-2 interaction disruptor"[4] | In vivo studies in mice showed dose-dependent non-specific effects, including decreased locomotor activity, saccharine intake, and body core temperature at a dose of 57 mg/kg (i.p.)[5][6]. |
| TAK-242 | Highly selective for TLR4. Showed little to no effect on signaling mediated by TLR1/2, TLR2/6, TLR3, TLR5, TLR7, and TLR9[2][7]. | Binds selectively to TLR4 and does not significantly bind to other human TLRs[8][9]. |
| Eritoran | Specific for the TLR4-MD-2 complex. Did not inhibit TNF-α induction by Gram-positive bacteria (which signal through TLR2). | No significant LPS-like agonist activity has been observed in humans, dogs, rats, and mice[10]. |
Experimental Protocols
NF-κB Reporter Gene Assay for TLR4 Antagonist Screening
This assay is used to determine the ability of a compound to inhibit TLR4-mediated activation of the transcription factor NF-κB.
Materials:
-
HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
LPS from E. coli.
-
Test compounds (this compound, TAK-242, Eritoran).
-
Reporter gene detection reagents (e.g., QUANTI-Blue™ for SEAP or luciferase assay substrate).
-
96-well cell culture plates.
-
Plate reader (spectrophotometer or luminometer).
Protocol:
-
Seed the reporter cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1 hour at 37°C.
-
Add LPS to the wells at a final concentration known to induce a robust NF-κB response (e.g., 100 ng/mL). Include wells with cells and LPS only (positive control) and cells with medium only (negative control).
-
Incubate the plate for 18-24 hours at 37°C.
-
Measure the reporter gene activity according to the manufacturer's instructions. For SEAP, this typically involves transferring a small aliquot of the culture supernatant to a new plate containing the SEAP substrate and measuring the colorimetric change. For luciferase, it involves lysing the cells and adding the luciferase substrate before measuring luminescence.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
LPS-Induced Cytokine Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from macrophages upon stimulation with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
LPS from E. coli.
-
Test compounds (this compound, TAK-242, Eritoran).
-
ELISA kits for the specific cytokines to be measured.
-
24-well cell culture plates.
-
Plate reader for ELISA.
Protocol:
-
Seed the macrophages in a 24-well plate at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, pre-treat the cells with various concentrations of the test compound for 1 hour at 37°C.
-
Stimulate the cells with LPS at a final concentration of, for example, 100 ng/mL. Include appropriate controls (unstimulated cells, cells with LPS only).
-
Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C.
-
Collect the culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's protocol.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only control.
-
Determine the IC50 values as described for the NF-κB reporter assay.
Signaling Pathways and Experimental Workflows
Caption: TLR4 signaling pathway and points of inhibition.
Caption: General experimental workflow for TLR4 antagonist validation.
Conclusion
This compound is a promising TLR4 antagonist with a distinct mechanism of action, targeting the TLR4-MD-2 interaction. The available data indicates its ability to inhibit LPS-induced inflammatory responses in vitro. However, potential non-specific effects observed in vivo warrant further investigation to determine the therapeutic window and specificity of this compound.
Compared to the well-characterized antagonists TAK-242 and Eritoran, this compound requires more extensive characterization of its selectivity against a broader panel of receptors and a more detailed dose-response analysis of its off-target effects. The experimental protocols and workflows provided in this guide offer a framework for the further validation and comparison of this compound's specificity and efficacy. This will enable researchers to make informed decisions regarding its suitability for their specific research and drug development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of TLR4 Inhibitor, this compound, in Modulation of Ethanol-Drinking Behavior in Alcohol-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Review of Toll-Like Receptor 4 Expression and Functionality in Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Toll-like Receptor 4 Using Small Molecule, TAK-242, Protects Islets from Innate Immune Responses [mdpi.com]
- 9. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: T5342126 and L6H21 in the Inhibition of the TLR4/MD2 Signaling Pathway
For Immediate Release
In the landscape of inflammatory disease research and drug development, the Toll-like receptor 4 (TLR4) signaling pathway presents a critical target. Activation of TLR4 by lipopolysaccharide (LPS), a component of Gram-negative bacteria, is mediated by the co-receptor myeloid differentiation 2 (MD2), leading to a cascade of inflammatory responses. This guide provides a detailed comparison of two small molecule inhibitors, T5342126 and L6H21, which target this pathway through distinct mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes.
Executive Summary
This compound is characterized as a TLR4 antagonist that functions by disrupting the crucial interaction between TLR4 and its co-receptor MD2. It achieves this by binding to the surface of TLR4 at the site of MD2 interaction. In contrast, L6H21 is a specific inhibitor of MD2, directly binding to a hydrophobic pocket within the MD2 protein. This binding event prevents the formation of the LPS-TLR4/MD2 complex. While both compounds effectively inhibit downstream inflammatory signaling, their differing mechanisms of action present distinct profiles for therapeutic development.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and L6H21, focusing on their inhibitory activities. It is important to note that the data are compiled from separate studies, and direct comparisons of potency should be made with caution due to potentially different experimental conditions.
Table 1: Comparison of Inhibitory Activity
| Parameter | This compound | L6H21 |
| Target | TLR4 (disrupts TLR4-MD2 interaction)[1] | MD2[2][3] |
| Binding Affinity (Kd) | Not Available | 33.3 μM (for MD-2 protein)[2][3] |
| IC50 (Nitric Oxide) | 27.8 μM (LPS-induced in RAW 264.7 cells)[4][5][6] | Not Available |
| IC50 (TNF-α) | 315.6 μM (LPS-induced in human whole blood)[4][5][6] | 6.58 μM (LPS-induced in RAW264.7 macrophages)[2][3] |
| IC50 (IL-6) | 318.4 μM (LPS-induced in human whole blood)[4][5][6] | 8.59 μM (LPS-induced in RAW264.7 macrophages)[2][3] |
| IC50 (IL-8) | 110.5 μM (LPS-induced in human whole blood)[4][5][6] | Not Available |
Mechanism of Action and Signaling Pathway
The TLR4 signaling cascade is initiated by the binding of LPS to MD2, which then forms a complex with TLR4, leading to receptor dimerization and the recruitment of intracellular adaptor proteins. This triggers two primary downstream pathways: the MyD88-dependent pathway, which activates NF-κB and MAPK, leading to the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of a small molecule inhibitor to its protein target.
Methodology:
-
Immobilization: The target protein (e.g., recombinant human MD2 or TLR4) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: The small molecule inhibitor (e.g., L6H21 or this compound) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Analysis: The different concentrations of the analyte are injected over the sensor chip surface. The association and dissociation of the analyte to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[7][8][9][10]
LPS-Induced Cytokine Release Assay in RAW 264.7 Macrophages
Objective: To determine the IC50 value of an inhibitor on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are seeded in 96-well plates and allowed to adhere overnight.[11][12][13]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitor (e.g., this compound or L6H21) for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Cells are then stimulated with a fixed concentration of LPS (e.g., 100 ng/mL to 1 µg/mL) for a defined incubation time (e.g., 18-24 hours).[12][14][15]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[12][13]
-
Data Analysis: The percentage of cytokine inhibition at each inhibitor concentration is calculated relative to the LPS-only control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
NF-κB Activation Assay (Nuclear Translocation)
Objective: To assess the effect of an inhibitor on the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured on coverslips or in imaging plates and treated with the inhibitor followed by LPS stimulation as described in the cytokine release assay.
-
Immunofluorescence Staining:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are then incubated with a primary antibody specific for an NF-κB subunit (e.g., p65).
-
After washing, a fluorescently labeled secondary antibody is added.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
-
Microscopy: Images are acquired using a fluorescence microscope.
-
Image Analysis: The nuclear and cytoplasmic fluorescence intensity of the NF-κB signal is quantified. An increase in the nuclear-to-cytoplasmic ratio of the fluorescence intensity indicates NF-κB translocation and activation.[16][17][18][19]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. MD-2 as the target of a novel small molecule, L6H21, in the attenuation of LPS-induced inflammatory response and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 14. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 17. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of T5342126: A Comparative Analysis with Alternative TLR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating T5342126 Performance Against Other Toll-like Receptor 4 Antagonists.
This guide provides a comprehensive comparison of the Toll-like receptor 4 (TLR4) antagonist, this compound, with other notable inhibitors of the TLR4 signaling pathway. The objective is to offer a clear, data-driven cross-validation of this compound's performance, enabling informed decisions in research and development. The data presented is compiled from publicly available experimental results.
Quantitative Performance Comparison
The inhibitory efficacy of this compound and its alternatives, TAK-242 (Resatorvid) and Eritoran, has been quantified in various in vitro assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) against lipopolysaccharide (LPS)-induced inflammatory responses. It is critical to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell type, LPS source and concentration, and specific readout can significantly influence the results.
| Compound | Assay Type | Cell Type | Readout | IC50 |
| This compound | LPS-induced Nitric Oxide Production | RAW 264.7 murine macrophages | Nitric Oxide (NO) | 27.8 µM[1][2][3] |
| LPS-induced Cytokine Production | Human whole blood | IL-8 | 110.5 µM[1][2] | |
| TNF-α | 315.6 µM[1][2] | |||
| IL-6 | 318.4 µM[1][2] | |||
| TAK-242 (Resatorvid) | LPS-induced Cytokine/NO Production | RAW 264.7 cells, mouse peritoneal macrophages | NO, TNF-α, IL-6 | 1.1 - 11 nM[3] |
| Eritoran | LPS-induced Cytokine Production | Human whole blood | TNF-α | 0.58 - 1.0 nM* |
*The IC50 for Eritoran varies depending on the bacterial source of the LPS.
Experimental Methodologies
The evaluation of TLR4 antagonists typically involves cellular assays that measure the inhibition of downstream signaling events following TLR4 activation by LPS. The two primary methods cited in the data are the LPS-induced cytokine/nitric oxide release assay and the NF-κB reporter assay.
LPS-Induced Cytokine/Nitric Oxide Release Assay
This assay quantifies the ability of a compound to inhibit the production of pro-inflammatory mediators, such as TNF-α, IL-6, IL-8, and nitric oxide, from immune cells upon stimulation with LPS.
Protocol Outline:
-
Cell Culture: Immune cells (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells (PBMCs), or whole blood) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, TAK-242, or Eritoran) for a specified period.
-
LPS Stimulation: The cells are then stimulated with a known concentration of LPS to activate the TLR4 pathway.
-
Incubation: The cell cultures are incubated for a duration sufficient to allow for the production and secretion of cytokines or nitric oxide.
-
Quantification: The concentration of the specific cytokine in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). Nitric oxide production is typically quantified by measuring its stable metabolite, nitrite, in the supernatant using the Griess assay.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
NF-κB Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a key downstream effector of the TLR4 signaling pathway.
Protocol Outline:
-
Cell Line: A reporter cell line is used, typically HEK293 cells, which are engineered to stably express human TLR4, its co-receptors MD-2 and CD14, and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-responsive promoter.
-
Compound Treatment: The reporter cells are treated with different concentrations of the TLR4 antagonist.
-
LPS Stimulation: Following incubation with the inhibitor, the cells are stimulated with LPS.
-
Reporter Gene Expression: Activation of the TLR4 pathway leads to the translocation of NF-κB to the nucleus and subsequent expression of the reporter gene.
-
Signal Detection: The activity of the reporter enzyme (SEAP or luciferase) is measured using a chemiluminescent or colorimetric substrate.
-
Data Analysis: The reduction in reporter signal in the presence of the inhibitor is used to determine its potency, typically expressed as an IC50 value.
Visualizing the Mechanisms
To better understand the context of these comparisons, the following diagrams illustrate the TLR4 signaling pathway and a typical experimental workflow for evaluating TLR4 antagonists.
Caption: Simplified TLR4 signaling pathway and points of intervention for this compound, Eritoran, and TAK-242.
Caption: General experimental workflow for evaluating the efficacy of TLR4 inhibitors in vitro.
References
Comparative Analysis of T5342126: In Vivo and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Toll-like receptor 4 (TLR4) antagonist, T5342126, detailing its performance in both in vivo and in vitro settings. The experimental data presented herein is intended to offer an objective evaluation of this compound in comparison to other known TLR4 antagonists, Eritoran and TAK-242.
Executive Summary
This compound is a small molecule antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system. It functions by disrupting the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2). This guide summarizes the available experimental data on this compound and provides a comparative look at two other TLR4 antagonists, Eritoran and TAK-242, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation
In Vitro Efficacy of TLR4 Antagonists
The following table summarizes the in vitro activity of this compound, Eritoran, and TAK-242 in various cell-based assays. The data highlights the half-maximal inhibitory concentrations (IC50) against lipopolysaccharide (LPS)-induced inflammatory responses.
| Compound | Assay | Cell Line | LPS Concentration | IC50 | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 (murine macrophage) | Not Specified | 27.8 µM | [1] |
| IL-8 Production | Human Whole Blood | Not Specified | 110.5 µM | [1] | |
| TNF-α Production | Human Whole Blood | Not Specified | 315.6 µM | [1] | |
| IL-6 Production | Human Whole Blood | Not Specified | 318.4 µM | [1] | |
| Eritoran | TNF-α Production | Human Whole Blood | Not Specified | >50% inhibition at 6.25 nM | [2] |
| NF-κB Activation | Not Specified | Not Specified | Blocks activation | [3] | |
| TAK-242 | IL-6 Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 ng/mL | 1.9 nM | [4] |
| IL-12 Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 ng/mL | 3.1 nM | [4] | |
| IL-6, IL-8, MMP-1, VEGF Expression | Human Fibroblast-Like Synoviocytes (MH7A) | 2 µg/mL | Dose-dependent inhibition | [5] |
In Vivo Efficacy of TLR4 Antagonists
The in vivo effects of this compound, Eritoran, and TAK-242 have been evaluated in various animal models. The table below outlines the key findings from these studies.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| This compound | Male C57BL/6J Mice | Ethanol (B145695) Dependence | 57 mg/kg, i.p., for 14 days | Reduced ethanol intake and microglial activation (Iba-1 staining) in the central nucleus of the amygdala.[6][7][8] | [6][7][8] |
| Eritoran | Female C57BL/6J Mice | Lethal Influenza Infection (PR8) | 200 µ g/mouse/day , i.v., for 5 days | Highly protective against influenza-induced lethality, lung pathology, and reduced viral titers.[1] | [1] |
| TAK-242 | Mice | E. coli-induced lethality | 0.3 mg/kg or more | Showed marked protective effects.[6] | [6] |
| Mice | Lipoteichoic acid-induced lethality | 0.3 mg/kg or more | Rescued mice from death.[6] | [6] | |
| hSOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Not Specified | Temporarily delayed disease progression.[9] | [9] | |
| Rats | Acute Restraint Stress | 0.5 mg/kg, i.v. | Prevented stress-induced TLR4 upregulation and neuroinflammation.[10] | [10] | |
| Mice | Cerebral Ischemia/Reperfusion Injury | 3 mg/kg, i.p. | Reduced cerebral infarction and improved neurological function.[11] | [11] |
Experimental Protocols
In Vitro Assays
1. Nitric Oxide Production Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
NO Measurement: After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
2. Cytokine Production Assay in Human Whole Blood
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Treatment: Aliquots of whole blood are pre-incubated with different concentrations of the test compound.
-
Stimulation: The blood is then stimulated with LPS to induce cytokine production.
-
Incubation: The samples are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified duration (e.g., 4-24 hours).
-
Plasma Separation: After incubation, the plasma is separated by centrifugation.
-
Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the plasma are quantified using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: The IC50 values are determined from the dose-response curves for each cytokine.
In Vivo Study: this compound in an Ethanol-Dependent Mouse Model[8]
-
Animals: Male C57BL/6J mice are used in this model.[8]
-
Induction of Ethanol Dependence: A two-bottle choice, chronic intermittent ethanol (2BC-CIE) vapor exposure paradigm is employed to induce ethanol dependence.[8]
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 57 mg/kg for 14 consecutive days.[8]
-
Behavioral Assessment: Ethanol intake is monitored using the two-bottle choice method with limited access to ethanol.[8]
-
Immunohistochemistry: Six days after the final ethanol-drinking session, brain tissue is collected to examine the immunohistochemical staining of Ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglial activation, in specific brain regions like the central nucleus of the amygdala (CeA) and the dentate gyrus (DG) of the hippocampus.[7][8]
Mandatory Visualization
Toll-like Receptor 4 (TLR4) Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway, which is the primary target of this compound and its alternatives. Upon activation by LPS, TLR4 initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR4 signaling cascade initiated by LPS.
Experimental Workflow for In Vivo Analysis of this compound
The following diagram outlines the key steps in the in vivo evaluation of this compound in a mouse model of ethanol dependence.
Caption: Workflow for this compound in vivo study.
References
- 1. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-242, a novel Toll-like receptor 4 signal transduction inhibitor, protects mice in Escherichia coli-induced and lipoteichoic acid-induced lethality models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rivm.nl [rivm.nl]
- 9. Toll-Like Receptor-4 Inhibitor TAK-242 Attenuates Motor Dysfunction and Spinal Cord Pathology in an Amyotrophic Lateral Sclerosis Mouse Model [mdpi.com]
- 10. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reproducibility of T5342126 Experimental Findings: A Comparative Guide to TLR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to the Toll-like receptor 4 (TLR4) inhibitor, T5342126, and other notable TLR4 signaling antagonists, TAK-242 and L6H21. The information is intended to aid researchers in evaluating the reproducibility of published data and to inform the design of future experiments in the field of innate immunity and drug development.
Executive Summary
This compound is a small-molecule inhibitor that disrupts the interaction between TLR4 and its co-receptor, MD-2.[1] Experimental data demonstrates its ability to inhibit the production of key inflammatory mediators. This guide presents available quantitative data on this compound and contextualizes its activity by comparing its mechanism and reported effects with those of two other well-characterized TLR4 pathway inhibitors: TAK-242, an intracellular TLR4 signaling inhibitor, and L6H21, another MD-2 targeted inhibitor. While direct head-to-head comparative studies are limited, this guide consolidates existing data to provide a framework for assessing the potential of these compounds in modulating TLR4-mediated inflammatory responses.
Comparative Data on TLR4 Inhibitors
The following tables summarize the reported in vitro efficacy of this compound, TAK-242, and L6H21. It is important to note that the experimental conditions across different studies may vary, and therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Efficacy of this compound
| Parameter Measured | Cell Line | Stimulant | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 27.8 | [2][3][4] |
| IL-8 Production | Human Whole Blood | LPS | 110.5 | [2][3] |
| TNF-α Production | Human Whole Blood | LPS | 315.6 | [2][3] |
| IL-6 Production | Human Whole Blood | LPS | 318.4 | [2][3] |
Table 2: Reported In Vitro Effects of TAK-242
| Parameter Measured | Cell Line | Stimulant | Effect |
| Inflammatory Cytokine Production | Monocytes/Macrophages | LPS | Inhibition |
| NF-κB Activation | L6 Myotubes | LPS | Complete Prevention |
| MAPK Activation | L6 Myotubes | LPS | Complete Prevention |
| IL-6 Gene Expression | L6 Myotubes | LPS | Blocked |
| TNF-α Gene Expression | L6 Myotubes | LPS | Blocked |
Table 3: Reported In Vitro Effects of L6H21
| Parameter Measured | Cell Line | Stimulant | Effect |
| MAPK Phosphorylation | Macrophages | LPS | Suppression |
| NF-κB Activation | Macrophages | LPS | Suppression |
| Cytokine Expression | Macrophages | LPS | Suppression |
| TLR4-MD2 Complex Formation | Macrophages | LPS | Reduction |
Experimental Protocols
In Vitro Inhibition of Nitric Oxide (NO) Production
This protocol is a generalized procedure based on methodologies commonly used to assess the inhibitory effect of compounds on LPS-induced NO production in macrophage cell lines.
-
Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO). Cells are pre-incubated with the compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce NO production.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant from each well is transferred to a new 96-well plate, and 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the IC50 value for the test compound is determined.
In Vitro Inhibition of Cytokine Production
This protocol outlines a general method for measuring the effect of inhibitors on cytokine secretion from immune cells.
-
Cell Source: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Compound Treatment: Aliquots of whole blood or PBMCs are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulation: LPS is added to the samples to a final concentration of 100 ng/mL to 1 µg/mL to stimulate cytokine production.
-
Incubation: The samples are incubated for 6-24 hours at 37°C. For whole blood assays, the incubation is followed by centrifugation to separate the plasma. For PBMCs, the supernatant is collected.
-
Cytokine Quantification: The concentrations of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the plasma or cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based assays (e.g., Luminex) according to the manufacturer's instructions.
-
Data Analysis: Standard curves are generated for each cytokine. The concentrations of cytokines in the samples are determined from the respective standard curves, and the IC50 values for the inhibitor are calculated.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical TLR4 signaling pathway and the points of intervention for this compound, TAK-242, and L6H21.
Caption: TLR4 signaling pathway and inhibitor targets.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a TLR4 inhibitor in vitro.
Caption: In vitro workflow for TLR4 inhibitor testing.
References
Navigating the TLR4 Pathway: A Comparative Guide to T5342126 and Its Alternatives in Preclinical Research
For researchers, scientists, and drug development professionals investigating the Toll-like Receptor 4 (TLR4) signaling pathway, the selection of a specific and potent inhibitor is paramount. T5342126 has emerged as a valuable tool in this field, but a comprehensive understanding of its performance relative to other available modulators is crucial for informed experimental design. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.
This compound is a small-molecule antagonist of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and can contribute to the pathophysiology of various inflammatory diseases. This compound exerts its inhibitory effect by disrupting the crucial interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2). While effective, it is important for researchers to consider its profile alongside other widely used TLR4 inhibitors, such as TAK-242 (Resatorvid) and Eritoran (B66583). Notably, some studies have suggested that this compound may exhibit non-specific effects, a critical consideration for its therapeutic potential.
Comparative Analysis of TLR4 Inhibitors
This section provides a comparative overview of this compound, TAK-242, and Eritoran, focusing on their mechanism of action and reported efficacy.
| Inhibitor | Target and Mechanism of Action | Reported IC50 | Key Characteristics |
| This compound | Disrupts the TLR4/MD-2 interaction. | Varies by assay; e.g., ~1.1 µM for inhibiting LPS-induced NF-κB activation in vitro. | Small molecule, potential for non-specific effects noted in some studies. |
| TAK-242 (Resatorvid) | Binds to a specific cysteine residue (Cys747) in the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, preventing the recruitment of adaptor proteins.[1][2][3] | 1-11 nM for inhibiting LPS-induced cytokine production.[4] | Highly potent and specific small molecule inhibitor of TLR4 signaling.[1][2] |
| Eritoran (E5564) | A synthetic analog of the lipid A portion of LPS, it acts as a competitive antagonist, binding to the MD2 co-receptor and preventing LPS-induced TLR4 activation.[5][6][7] | Varies depending on LPS concentration and source. | Lipid A analog; has been evaluated in clinical trials for sepsis.[5][8][9] |
Visualizing the TLR4 Signaling Pathway and Inhibition
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the TLR4 signaling cascade and the mechanisms of this compound, TAK-242, and Eritoran.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of this compound and its alternatives, detailed protocols for key in vitro assays are provided below.
LPS-Induced Cytokine Release Assay in RAW 264.7 Macrophages
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to LPS stimulation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound, TAK-242, Eritoran
-
ELISA kits for murine TNF-α and IL-6
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitors (this compound, TAK-242, Eritoran) or vehicle control.
-
Incubate for 1 hour at 37°C.
-
Add LPS to a final concentration of 100 ng/mL to the appropriate wells.
-
Incubate for 4-24 hours at 37°C. The incubation time can be optimized depending on the cytokine of interest.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of cytokine inhibition against the inhibitor concentration.
NF-κB Reporter Assay in HEK293-hTLR4 Cells
This assay quantifies the activation of the NF-κB signaling pathway, a key downstream effector of TLR4 activation.
Materials:
-
HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
LPS
-
This compound, TAK-242, Eritoran
-
Reporter gene detection reagents (e.g., SEAP detection substrate or luciferase assay system).
Protocol:
-
Seed the HEK293-hTLR4 reporter cells in a 96-well plate.
-
The next day, pre-treat the cells with a serial dilution of the TLR4 inhibitors or vehicle for 1 hour.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 10-100 ng/mL).
-
Incubate for 6-24 hours to allow for reporter gene expression.
-
Measure the reporter gene activity according to the manufacturer's protocol.
-
Determine the IC50 values by analyzing the dose-response curve of inhibitor concentration versus percentage of NF-κB inhibition.
Co-Immunoprecipitation of TLR4 and MyD88
This biochemical assay can be used to demonstrate the disruption of the interaction between TLR4 and its downstream adaptor protein MyD88 by an inhibitor.
Materials:
-
Cell line overexpressing tagged TLR4 and MyD88 (e.g., HEK293T).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against the TLR4 tag for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Antibody against the MyD88 tag for Western blotting.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Culture cells to an appropriate confluency and treat with the desired inhibitor or vehicle for a specified time.
-
Stimulate the cells with LPS to induce the TLR4-MyD88 interaction.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-TLR4 antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe for the presence of MyD88 using an anti-MyD88 antibody.
-
A reduction in the amount of co-immunoprecipitated MyD88 in the inhibitor-treated samples compared to the control indicates disruption of the TLR4-MyD88 interaction.
Conclusion
The choice of a TLR4 inhibitor for research purposes depends on the specific experimental context, including the desired mechanism of action, potency, and potential for off-target effects. This compound is a valuable tool for studying the TLR4/MD-2 interaction, while TAK-242 offers a highly potent and specific means of inhibiting TLR4 signaling intracellularly. Eritoran, as a lipid A mimetic, provides a competitive antagonist model. For a definitive comparison, it is recommended that researchers perform head-to-head studies using standardized experimental protocols, such as those outlined in this guide. The data generated from such studies will enable a more robust and context-specific selection of the most appropriate TLR4 inhibitor for advancing our understanding of TLR4-mediated biology and pathology.
References
- 1. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Toll-Like Receptor 4 Antagonist Eritoran Protects Mice from Lethal Filovirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toll-like receptor-4 antagonist eritoran tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guidance for T5342126
Disclaimer: A specific Safety Data Sheet (SDS) for T5342126 (CAS No. 956507-49-6) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research chemicals and should be supplemented by a formal risk assessment conducted by qualified personnel at your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Logistical Information
This compound is a toll-like receptor 4 (TLR4) antagonist available for research purposes.[1] It is typically supplied as a solid powder or as a solution in methyl acetate.[1] Until comprehensive toxicological data is available, it is prudent to treat this compound as hazardous.[1] Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1] Thoroughly wash all exposed areas after handling.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The minimum required PPE includes a laboratory coat, protective eyewear, long pants, and closed-toe shoes when working in any laboratory where hazardous materials are present. The selection of specific PPE components will depend on the nature of the handling procedure.
Table of Recommended Personal Protective Equipment
| Procedure | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Double nitrile gloves | Lab coat | N95 or higher respirator in a ventilated enclosure (e.g., fume hood) |
| Preparing Solutions | Chemical splash goggles | Double nitrile gloves | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| In-vitro/In-vivo Dosing | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required if performed in a biosafety cabinet or fume hood |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a designated work area has been established. This area should be in a well-ventilated space, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust particles.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. For handling the solid, this includes a respirator, double gloves, and a lab coat.
-
Weighing: If working with the solid, carefully weigh the required amount in a chemical fume hood on a tared weigh boat. Use appropriate tools (e.g., spatula) to minimize the generation of dust.
-
Solubilization: If preparing a solution, add the solvent to the weighed solid in a suitable container within the fume hood. Ensure the container is properly sealed after preparation.
-
Use: When using the compound in experiments, maintain good laboratory practices to avoid contamination and exposure.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Disposal Plan:
All waste materials contaminated with this compound, including empty vials, used gloves, weigh boats, and pipette tips, should be considered hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container label should include the chemical name ("this compound"), the CAS number ("956507-49-6"), and the appropriate hazard warnings.
-
Storage: Store the waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols will vary, the principles of safe handling outlined above should be integrated into any procedure involving this compound. When designing experiments, consider the potential for aerosol generation and dermal contact, and implement engineering controls and PPE accordingly.
Visualized Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
